Menasylic acid
Description
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Properties
CAS No. |
29181-96-2 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
6-methylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8/h2-7H,1H3,(H,12,13,14) |
InChI Key |
UGDHIURSEUVFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Mandelic acid mechanism of action in antimicrobial formulations
An In-depth Examination of the Core Antimicrobial Actions of Mandelic Acid in Scientific and Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid, an alpha-hydroxy acid (AHA) derived from the hydrolysis of an extract of bitter almonds, has garnered significant attention in both cosmetic and pharmaceutical formulations. Beyond its well-documented applications in dermatology for its exfoliating and anti-aging properties, mandelic acid exhibits broad-spectrum antimicrobial activity.[1][2] This technical guide provides an in-depth analysis of the core mechanisms through which mandelic acid exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action and testing methodologies. Its larger molecular size compared to other AHAs like glycolic acid allows for slower, more uniform penetration into the skin, which may contribute to its favorable tolerability.[1]
Core Antimicrobial Mechanism of Action
The antimicrobial activity of mandelic acid is not attributed to a single, specific mechanism but rather a combination of factors that synergistically disrupt microbial viability.[3][4] The primary mechanisms include its acidic nature, its ability to penetrate the microbial cell membrane due to its lipophilic properties, and subsequent disruption of cellular processes.
Physicochemical Properties and Microbial Disruption
Mandelic acid's efficacy as an antimicrobial agent is intrinsically linked to its chemical structure. As an acid, it lowers the pH of the surrounding environment, creating conditions that are unfavorable for the growth of many pathogenic bacteria.[4] More critically, in its undissociated form, mandelic acid is lipophilic, which facilitates its passage through the lipid-rich cell membranes of microorganisms.[3]
Once inside the cell, the higher intracellular pH causes the mandelic acid to dissociate, releasing protons (H+) and the mandelate anion. This intracellular acidification can disrupt various cellular processes:
-
Enzyme Inhibition: Many essential microbial enzymes have optimal pH ranges for their activity. A significant drop in intracellular pH can lead to the denaturation of these proteins, inhibiting key metabolic pathways necessary for survival.
-
Disruption of Membrane Transport: The alteration of the transmembrane proton gradient can interfere with nutrient transport and energy production.
-
Cellular Stress: The accumulation of anions within the cytoplasm can lead to osmotic stress and further disrupt cellular homeostasis.
The overall effect is a compromise of the microbial cell's structural and functional integrity, leading to bacteriostatic or bactericidal outcomes.
A conceptual workflow of mandelic acid's proposed antimicrobial mechanism is illustrated below.
Caption: Proposed antimicrobial mechanism of mandelic acid.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of mandelic acid has been quantified against a range of microorganisms using standard methods such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data.
Table 1: Minimum Inhibitory Concentration (MIC) of Mandelic Acid Against Various Bacteria
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Type Strain | 20 | [5] |
| Staphylococcus aureus (MRSA) | Type Strain | 40 | [5] |
| Staphylococcus aureus (MRSA) | Clinical Isolates (MIC₅₀) | 20 | [5] |
| Staphylococcus aureus (MRSA) | Clinical Isolates (MIC₉₀) | 40 | [5] |
| Listeria monocytogenes | ATCC 13932 | 1.50 | [6] |
| Bacillus subtilis | ATCC 6633 | 1.50 | [6] |
| Staphylococcus aureus | ATCC 25923 | 1.75 | [6] |
| Escherichia coli | ATCC 25922 | 2.00 | [6] |
| Salmonella typhimurium | ATCC 14028 | 2.50 | [6] |
Table 2: Minimum Bactericidal Concentration (MBC) of Mandelic Acid Against Various Bacteria
| Microorganism | Strain | MBC (mg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Type Strain | 20 | [5] |
| Staphylococcus aureus (MRSA) | Type Strain | 40 | [5] |
| Staphylococcus aureus (MRSA) | Clinical Isolates (MBC₅₀) | 20 | [5] |
| Staphylococcus aureus (MRSA) | Clinical Isolates (MBC₉₀) | 80 | [5] |
| Listeria monocytogenes | ATCC 13932 | 2.50 | [6] |
| Staphylococcus aureus | ATCC 25923 | 2.50 | [6] |
| Escherichia coli | ATCC 25922 | 2.50 | [6] |
| Salmonella typhimurium | ATCC 14028 | 2.50 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of mandelic acid's antimicrobial properties.
Broth Microdilution Method for MIC and MBC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC).
Materials:
-
96-well microtiter plates
-
Mandelic acid stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile pipette and tips
-
Incubator
-
Plate reader (optional, for quantitative assessment)
-
Agar plates for MBC determination
Protocol:
-
Preparation of Mandelic Acid Dilutions:
-
Prepare a 2-fold serial dilution of the mandelic acid stock solution in MHB directly in the 96-well plate.
-
Typically, 100 µL of MHB is added to wells 2 through 12.
-
200 µL of the mandelic acid stock solution (at twice the highest desired concentration) is added to well 1.
-
100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to the desired final concentration, with 100 µL being discarded from the last well of the dilution series.
-
-
Inoculation:
-
Prepare a bacterial suspension in sterile saline or MHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized inoculum to each well containing the mandelic acid dilutions and the positive control well. A sterility control well with only MHB should also be included.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of mandelic acid at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.
-
-
MBC Determination:
-
To determine the MBC, an aliquot (typically 10-100 µL) from each well showing no visible growth is sub-cultured onto an agar plate.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of mandelic acid that results in a ≥99.9% reduction in the initial inoculum count.
-
The workflow for determining MIC and MBC is depicted below.
Caption: Experimental workflow for MIC and MBC determination.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Mandelic acid solutions of known concentrations
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Protocol:
-
Inoculation of Agar Plate:
-
A sterile swab is dipped into the standardized bacterial suspension. Excess fluid is removed by pressing the swab against the inside of the tube.
-
The entire surface of the MHA plate is swabbed three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Application of Disks:
-
Sterile paper disks are impregnated with a known concentration of mandelic acid solution and allowed to dry.
-
The disks are then placed onto the surface of the inoculated agar plate. A control disk impregnated with the solvent used to dissolve the mandelic acid should also be included.
-
-
Incubation:
-
The plates are incubated at 35-37°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the mandelic acid concentration on the disk.
-
A diagram illustrating the agar disk diffusion workflow is provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulating Sustainable Emulsions: Mandelic Acid and Essential Oils as Natural Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idosi.org [idosi.org]
- 6. mdpi.com [mdpi.com]
From Bitter Almonds to a Benchtop Staple: A Technical Guide to the Discovery and Isolation of Mandelic Acid
For Immediate Release
This technical guide provides an in-depth exploration of the seminal 19th-century discovery and isolation of mandelic acid from its natural source, the bitter almond (Prunus dulcis var. amara). Tailored for researchers, scientists, and drug development professionals, this document meticulously outlines the historical experimental protocols, presents quantitative data, and visualizes the key processes involved in this foundational work of organic chemistry.
Introduction
Mandelic acid, an aromatic alpha-hydroxy acid, was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler.[1] He achieved this by heating amygdalin, a glycoside extracted from bitter almonds, with diluted hydrochloric acid.[1] This discovery built upon the earlier work of French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard, who first isolated the crystalline substance amygdalin from bitter almonds in 1830. The name "mandelic acid" itself is derived from the German word "Mandel," meaning almond.[1] This guide revisits these pioneering experiments, offering a detailed look at the methods that laid the groundwork for the synthesis and application of this versatile molecule in modern science.
Historical Experimental Protocols
The isolation of mandelic acid from bitter almonds was a two-stage process: first, the extraction of amygdalin from the almonds, and second, the acid hydrolysis of amygdalin to yield mandelic acid. The following protocols are reconstructed based on the available 19th-century scientific literature.
Isolation of Amygdalin from Bitter Almonds (Robiquet and Boutron-Charlard, 1830)
This procedure describes the first successful isolation of amygdalin, a crucial precursor to mandelic acid.
Objective: To extract and purify the crystalline glycoside amygdalin from bitter almonds.
Materials:
-
Bitter almonds (Prunus dulcis var. amara), shelled
-
Ethanol (boiling)
-
Diethyl ether
Procedure:
-
The shelled bitter almond kernels are crushed into a coarse powder.
-
The powdered almonds are subjected to repeated extractions with boiling ethanol. The ethanolic solution is filtered after each extraction to remove solid almond residue.
-
The collected ethanolic extracts are combined and distilled to reduce the volume, resulting in a syrupy consistency.
-
Diethyl ether is added to the concentrated syrupy extract with vigorous agitation.
-
The mixture is allowed to settle, whereupon it separates into three layers. The third layer contains the crystalline amygdalin.
-
The layer containing the amygdalin is carefully separated and subjected to further purification by recrystallization to obtain fine, needle-like crystals of amygdalin.[2]
Hydrolysis of Amygdalin to Mandelic Acid (Winckler, 1831)
This protocol details the groundbreaking experiment by Ferdinand Ludwig Winckler that led to the discovery of mandelic acid.
Objective: To hydrolyze amygdalin using hydrochloric acid to produce mandelic acid.
Materials:
-
Purified amygdalin
-
Diluted hydrochloric acid
Procedure:
-
Purified amygdalin, obtained from the previous protocol, is dissolved in water.
-
Diluted hydrochloric acid is added to the amygdalin solution.
-
The mixture is heated. While the exact temperature and duration were not precisely documented in the initial announcement, later 19th-century procedures for similar nitrile hydrolysis suggest heating on a steam bath for several hours.
-
During the heating process, the amygdalin undergoes hydrolysis. The glycosidic bonds are cleaved, and the nitrile group is hydrolyzed to a carboxylic acid, forming mandelic acid, along with glucose and ammonium chloride as byproducts.[3]
-
After the reaction is complete, the solution is cooled, allowing for the crystallization of the crude mandelic acid and ammonium chloride mixture.
-
The solid mixture is then purified. A common 19th-century method for such a separation involved extraction with a suitable solvent like hot benzene or ether, in which mandelic acid is soluble, leaving behind the insoluble ammonium chloride.[2]
-
The solvent is then evaporated from the extract to yield purified mandelic acid, which appears as a white crystalline solid.[4]
Data Presentation
Quantitative data from the 19th-century experiments are scarce. However, modern analytical techniques have allowed for the precise quantification of amygdalin in bitter almonds. This data provides a baseline for understanding the potential yields of the historical processes.
| Parameter | Value | Source |
| Amygdalin Content in Bitter Almonds | 3.3% - 5.4% (by weight) | Modern Chromatographic Analysis |
| Hydrogen Cyanide Yield per Bitter Almond | 4–9 mg | [5] |
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the chemical transformations, the following diagrams are provided.
Conclusion
The discovery and isolation of mandelic acid from bitter almonds represent a significant milestone in the history of organic chemistry. The pioneering work of Robiquet, Boutron-Charlard, and Winckler not only introduced a new compound to the scientific community but also demonstrated key techniques in natural product extraction and chemical transformation. This guide serves as a valuable resource for understanding the historical context and the foundational experimental work that has led to the widespread use of mandelic acid and its derivatives in various fields, including pharmaceuticals and materials science.
References
Mandelic acid structural characteristics and hydrogen bonding
An In-depth Technical Guide to the Structural Characteristics and Hydrogen Bonding of Mandelic Acid
Introduction
Mandelic acid (C₈H₈O₃) is an aromatic alpha-hydroxy acid (AHA) that plays a significant role in organic synthesis and the pharmaceutical industry.[1] Its utility as a precursor for various drugs stems from its unique structural features, primarily its chirality and the presence of both hydroxyl and carboxylic acid functional groups.[1][2] This guide provides a detailed examination of the structural characteristics of mandelic acid and the critical role of hydrogen bonding in defining its solid-state architecture and physicochemical properties. The content is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior.
Structural Characteristics
The fundamental structure of mandelic acid consists of a phenyl group and a hydroxyl group attached to the alpha-carbon of an acetic acid molecule.[3] This substitution creates a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers: (R)-mandelic acid and (S)-mandelic acid.[2] The racemic mixture of these enantiomers is known as paramandelic acid.[1]
The presence of the carboxyl and hydroxyl groups, combined with the bulky phenyl ring, dictates the molecule's conformation and its interactions in both solution and the solid state.
Physicochemical Properties
A summary of the key physicochemical properties of mandelic acid is presented in Table 1. These properties are fundamental to its handling, formulation, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [3][4] |
| Molar Mass | 152.15 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Melting Point (Racemic) | 119 °C | [1] |
| Melting Point (Enantiopure) | 132 to 135 °C | [1] |
| Solubility in Water | Soluble (158 g/L) | [5] |
| pKa | 3.41 | [3] |
Stereochemistry of Mandelic Acid
The chirality of mandelic acid is a defining characteristic, with the two enantiomers often exhibiting different biological activities. The Cahn-Ingold-Prelog priority rules are used to assign the (R) or (S) configuration to the chiral center. This stereochemical control is crucial in the synthesis of pharmaceuticals where a specific enantiomer is required for the desired therapeutic effect.[2]
Caption: (R)- and (S)-enantiomers of mandelic acid, illustrating their mirror-image relationship.
Hydrogen Bonding Analysis
Hydrogen bonding is the dominant intermolecular force governing the crystal packing of mandelic acid. The molecule contains two hydrogen bond donors (the hydroxyl and carboxylic acid protons) and three potential acceptors (the hydroxyl oxygen, the carbonyl oxygen, and the carboxylic hydroxyl oxygen). This functionality allows for the formation of complex and diverse hydrogen-bonding networks.
Intramolecular Hydrogen Bonding
While theoretically possible between the α-hydroxyl group and the carboxylic acid group, stable intramolecular hydrogen bonds are not the dominant feature in the most stable conformations of isolated mandelic acid or its crystal structures.[6] In solution, particularly in protic solvents, the formation of intermolecular hydrogen bonds with solvent molecules is generally more favorable than the formation of an intramolecular bond.[7] The energetic cost of adopting the necessary conformation for an intramolecular bond often outweighs the stability gained.
Intermolecular Hydrogen Bonding
In the solid state, mandelic acid molecules arrange themselves to maximize intermolecular hydrogen bonding, leading to well-ordered crystal lattices. The observed motifs are highly dependent on whether the crystalline form is enantiopure or racemic.[8][9]
-
Racemic Mandelic Acid: Racemic mixtures often crystallize with characteristic hydrogen bonding patterns involving dimers. A common motif is the formation of a centrosymmetric dimer where the carboxylic acid groups of two molecules of opposite chirality interact, forming an R²₂(8) ring motif.[8]
-
Enantiopure Mandelic Acid: In contrast, enantiopure crystals cannot form centrosymmetric dimers. Instead, they typically adopt catemeric (chain-like) hydrogen bonding motifs.[9] These chains can involve head-to-tail interactions of the carboxylic acid groups or more complex patterns incorporating the hydroxyl group.
A study on (R)-O-acetylmandelic acid, a derivative, revealed that the carboxylic acid groups engage in intermolecular hydrogen bonding, forming zigzag chains with a donor-acceptor distance of 2.676 Å.[6][10] While this is a derivative, it highlights the strong tendency of the carboxylic acid moiety to form extended networks.
Caption: Predominant hydrogen bonding patterns in racemic versus enantiopure mandelic acid crystals.
Quantitative Hydrogen Bond Data
The precise geometry of hydrogen bonds is determined through X-ray crystallography. The data provides insights into the strength and nature of these interactions.
| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |
| Intermolecular O-H···O | Carboxylic Acid - Carboxylic Acid | 2.676 (2) | [6][10] |
Note: Data is for (R)-O-acetylmandelic acid, a closely related derivative, illustrating a typical carboxylic acid hydrogen bond length.
Experimental Protocols for Structural Elucidation
The structural and hydrogen bonding characteristics of mandelic acid are investigated using a combination of crystallographic and spectroscopic techniques.
Single-Crystal X-ray Diffraction
This is the definitive method for determining the three-dimensional structure of mandelic acid in the solid state and for precisely mapping its hydrogen bonding networks.
Methodology:
-
Crystal Growth: Single crystals of mandelic acid suitable for diffraction are grown, typically by slow evaporation from a suitable solvent (e.g., ethanol or water).
-
Data Collection: A selected crystal is mounted on a diffractometer. It is irradiated with a monochromatic X-ray beam, and the diffraction patterns are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The initial atomic model is refined anisotropically for non-hydrogen atoms. Hydrogen atoms, particularly those involved in hydrogen bonding, are often located from the difference Fourier map and refined.[10][11]
Caption: Standard experimental workflow for single-crystal X-ray diffraction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule, both in solution and in the solid state. Chemical shifts can be influenced by hydrogen bonding.
Methodology (Solution-State):
-
Sample Preparation: A small amount of mandelic acid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 300 or 500 MHz). ¹H and ¹³C spectra are acquired.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm). The broad signal of the carboxylic acid proton in the ¹H NMR spectrum (often >10 ppm) is indicative of its acidic nature and involvement in hydrogen bonding with the solvent or other solute molecules.[5][10]
| Nucleus | Typical Chemical Shift (δ, ppm) in CDCl₃ | Key Structural Assignment | Reference |
| ¹H | ~11.7 (broad s, 1H) | Carboxylic Acid (-COOH) | [10] |
| 7.36-7.51 (m, 5H) | Aromatic Protons (C₆H₅) | [10] | |
| ~5.93 (s, 1H) | Alpha-Proton (-CH) | [10] | |
| ¹³C | ~174.6 | Carboxylic Carbon (-COOH) | [10] |
| 127.6-133.0 | Aromatic Carbons (C₆H₅) | [10] | |
| ~74.0 | Alpha-Carbon (-CH) | [10] |
Note: Data is for (R)-O-acetylmandelic acid, chemical shifts for mandelic acid are similar.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly sensitive to vibrational frequencies of functional groups, which are directly affected by hydrogen bonding. The stretching frequency of O-H and C=O bonds shifts to lower wavenumbers when they participate in hydrogen bonding.
Methodology (ATR):
-
Sample Preparation: A small amount of the solid mandelic acid powder is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of key absorption bands are analyzed. A broad O-H stretching band in the 3500-2500 cm⁻¹ region is characteristic of the hydrogen-bonded carboxylic acid dimer.[5][10]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |
| O-H Stretch (Carboxylic Acid) | ~3014 (very broad) | Indicates strong hydrogen bonding | [10] |
| C=O Stretch (Carbonyl) | ~1686-1752 | Position sensitive to H-bonding | [10] |
Conclusion
Mandelic acid's structural framework, defined by its chirality and key functional groups, gives rise to complex and predictable hydrogen bonding patterns that dictate its solid-state properties. Racemic and enantiopure forms exhibit distinct intermolecular interactions, with the former favoring dimeric motifs and the latter favoring catemeric chains. A comprehensive understanding of these structural nuances, elucidated through techniques like X-ray diffraction, NMR, and FTIR spectroscopy, is essential for the effective utilization of mandelic acid in pharmaceutical development and stereoselective synthesis.
References
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Mandelic Acid | C8H8O3 | CID 1292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mandelic acid [webbook.nist.gov]
- 5. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
Mandelic Acid: A Technical Guide to its Chemical Identity, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of mandelic acid, a versatile alpha-hydroxy acid with significant applications in the pharmaceutical and cosmetic industries. This document outlines its chemical identifiers, experimental protocols for its synthesis, purification, and analysis, and its role in biological pathways.
Core Chemical and Physical Data
Quantitative data for mandelic acid and its enantiomers are summarized in the tables below for ease of reference and comparison.
Table 1: Chemical Identifiers for Mandelic Acid
| Identifier | Racemic Mandelic Acid | (R)-(-)-Mandelic Acid | (S)-(+)-Mandelic Acid |
| CAS Number | 90-64-2[1] | 611-71-2[1] | 17199-29-0[1] |
| IUPAC Name | 2-hydroxy-2-phenylacetic acid[2] | (2R)-2-hydroxy-2-phenylacetic acid[3] | (2S)-2-hydroxy-2-phenylacetic acid |
| PubChem CID | 1292[2] | 11914[3] | 439616[4] |
| InChI | InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)[2] | InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1[3] | InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m0/s1 |
| InChIKey | IWYDHOAUDWTVEP-UHFFFAOYSA-N[1] | IWYDHOAUDWTVEP-SSDOTTSWSA-N[3] | IWYDHOAUDWTVEP-ZETCQYMHSA-N[5] |
| SMILES | C1=CC=C(C=C1)C(C(=O)O)O[2] | C1=CC=C(C=C1)--INVALID-LINK--O[3] | C1=CC=C(C=C1)--INVALID-LINK--O |
| Synonyms | Amygdalic acid, Phenylglycolic acid, Paramandelic acid[1] | D-Mandelic acid, (-)-Mandelic acid[3] | L-Mandelic acid, (+)-Mandelic acid |
Table 2: Physical Properties of Mandelic Acid
| Property | Value |
| Molecular Formula | C₈H₈O₃[2] |
| Molecular Weight | 152.15 g/mol [2] |
| Appearance | White crystalline solid[1] |
| Melting Point (Racemic) | 119 °C[1] |
| Melting Point (Enantiopure) | 132-135 °C[1] |
| Solubility | Soluble in water and polar organic solvents[1] |
Experimental Protocols
This section details common laboratory procedures for the synthesis, purification, and analysis of mandelic acid.
Synthesis of Mandelic Acid from Benzaldehyde
A widely used method for synthesizing mandelic acid involves the reaction of benzaldehyde with a cyanide source to form mandelonitrile, followed by hydrolysis.[6]
Materials:
-
Sodium bisulfite
-
Water
-
Benzaldehyde
-
Potassium cyanide (Caution: Extremely toxic)
-
Ether
-
Concentrated Hydrochloric Acid
Procedure:
-
Formation of the Bisulfite Addition Compound: Dissolve 11 g of sodium bisulfite in 50 ml of water in an Erlenmeyer flask. Add 10 ml of benzaldehyde and swirl vigorously until the oily aldehyde is converted into a crystalline solid.
-
Cyanohydrin Formation: Cool the mixture to room temperature and add 14 g of potassium cyanide and 25 ml of water. Swirl the flask until the solid dissolves and an oily layer of mandelonitrile separates.
-
Extraction of Mandelonitrile: Transfer the reaction mixture to a separatory funnel. Extract the mandelonitrile with ether. Wash the ether extract with water and then with a saturated salt solution.
-
Hydrolysis to Mandelic Acid: Transfer the ether solution of mandelonitrile to a distilling flask containing a mixture of 15 ml of concentrated hydrochloric acid and 15 ml of water. Distill the ether. Heat the remaining aqueous solution under reflux to hydrolyze the nitrile to mandelic acid.
-
Isolation of Mandelic Acid: Cool the reaction mixture and extract the mandelic acid with ether. Evaporate the ether to obtain crude mandelic acid, which can then be purified by recrystallization.
Purification by Recrystallization
Crude mandelic acid can be purified by recrystallization from a suitable solvent system, such as a benzene-ethanol mixture.[2]
Materials:
-
Crude mandelic acid
-
Benzene
-
Ethanol
Procedure:
-
Dissolve the crude mandelic acid in approximately 400 ml of benzene.
-
Distill the mixture until about 100 ml of the benzene has been collected to remove any residual water.
-
Add 6-10 ml of ethanol to the remaining hot mixture to ensure complete dissolution of the acid.
-
Filter the hot solution through a warm Büchner funnel to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to 6°C overnight to facilitate the crystallization of pure mandelic acid.
-
Collect the crystals by vacuum filtration. A second crop of crystals can be obtained by concentrating the mother liquor.
Analysis by High-Performance Liquid Chromatography (HPLC)
A sensitive HPLC method can be used for the quantitative analysis of mandelic acid, particularly in biological samples like urine.[5]
Instrumentation:
-
High-Pressure Liquid Chromatography (HPLC) system with a UV detector
-
Inertsil ODS-2 column (250 mm x 4.6 mm) or equivalent
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, 60% perchloric acid, and water (50:0.1:950 v/v/v).[5]
-
Flow Rate: 2.0 mL/min.[5]
-
Column Temperature: 50°C.[5]
-
Detection Wavelength: 200 nm.[5]
Sample Preparation (for urine samples):
-
Mix 1 ml of the urine sample with an equal volume of methanol.
-
Centrifuge the mixture at 1,600 g for 10 minutes.
-
Inject a 10 µL aliquot of the supernatant into the HPLC system.
Biological Significance and Metabolic Pathways
Mandelic acid and its derivatives are involved in several biological pathways. Notably, they are metabolites of the catecholamines adrenaline (epinephrine) and noradrenaline (norepinephrine).[7] The metabolism of these neurotransmitters is a critical process, and the end product, vanillylmandelic acid (VMA), is a key biomarker for certain diseases.[8]
Norepinephrine Metabolism Pathway
The following diagram illustrates the metabolic degradation of norepinephrine to vanillylmandelic acid. This pathway involves the action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Caption: Metabolic pathway of norepinephrine to vanillylmandelic acid.
This guide provides a foundational understanding of mandelic acid for scientific and research professionals. The presented data and protocols are intended to support further investigation and application of this important chemical compound.
References
- 1. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. brainly.com [brainly.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Mandelic Acid and Derivatives [designer-drug.com]
- 7. Mandelic acid - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
An In-Depth Technical Guide on the Thermochemical Data and Stability of Crystalline Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties and crystalline stability of mandelic acid, a key intermediate in the pharmaceutical industry. The information presented herein is curated from experimental studies to ensure accuracy and relevance for research and development applications.
Thermochemical Data of Crystalline Mandelic Acid
The thermochemical data for crystalline mandelic acid are fundamental to understanding its energetic properties and behavior in chemical processes. The key experimental values for its enthalpy of combustion and formation are summarized below.
| Thermochemical Parameter | Value (kJ/mol) | Method | Form | Reference |
| Standard Enthalpy of Combustion, ΔcH°(solid) | -3712 ± 0.8 | Combustion Calorimetry | DL- and L-mandelic acid | Zubareva et al., 1963[1] |
| Standard Enthalpy of Formation, ΔfH°(solid) | -579.5 | Calculated from Enthalpy of Combustion | DL- and L-mandelic acid | Zubareva et al., 1963; Calculated by NIST[1] |
Note: The standard state is defined at 25 °C (298.15 K) and 100 kPa.
Crystalline Structure and Stability
Mandelic acid exists as two enantiomers, (R)- and (S)-mandelic acid, and as a racemic mixture (DL-mandelic acid). The stability of its crystalline forms is a critical consideration in drug development, influencing properties such as solubility and bioavailability.
The crystal packing of mandelic acid is primarily stabilized by hydrogen bonding.[2] The racemic form (DL-mandelic acid) can exist in different polymorphic forms, with the orthorhombic form I and a monoclinic, metastable form II being known.[2] The enantiomeric forms also exhibit distinct crystalline structures.[2][3]
Studies have shown that the crystallization of mandelic acid can be influenced by both kinetic and thermodynamic factors, leading to a variety of possible crystal structures.[3][4] The relative stability of these forms can be affected by conditions such as pressure and the presence of substituents.[2][4] For instance, at normal conditions, the enantiomers of mandelic acid are denser than the racemate, a deviation from Wallach's rule. However, under pressure, the racemate can undergo a phase transition and become denser.[2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the critical evaluation and application of thermochemical data.
Determination of Enthalpy of Combustion by Bomb Calorimetry
-
Sample Preparation: A precise mass of crystalline mandelic acid is pressed into a pellet. The pellet is placed in a crucible made of a material that does not react with the sample or the products of combustion (e.g., platinum).
-
Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb." A known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. A fuse wire (e.g., platinum or iron) is connected to electrodes within the bomb and positioned to be in contact with the sample pellet.
-
Pressurization: The bomb is sealed and pressurized with a high-purity oxygen atmosphere, typically to around 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated container called a calorimeter. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer to monitor the temperature change.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion of the sample and the fuse wire is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.
-
Calibration: The energy equivalent of the calorimeter (heat capacity) is determined by combusting a standard substance with a precisely known enthalpy of combustion, most commonly benzoic acid.
-
Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the heat generated by the stirrer. The heat of combustion of the mandelic acid sample is then calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and the mass of the sample. Corrections are also made for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen in the bomb.
Determination of Enthalpy of Sublimation
While a specific experimental value for the enthalpy of sublimation of mandelic acid is not prominently available in the reviewed literature, it can be determined using several established techniques:
-
Knudsen Effusion Method: This technique involves measuring the rate of mass loss of a substance effusing through a small orifice in a heated cell under high vacuum. The vapor pressure can be calculated from the rate of effusion, and the enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
-
Thermogravimetric Analysis (TGA): Isothermal or non-isothermal TGA can be used to measure the mass loss of a sample as a function of temperature. The rate of sublimation can be related to the vapor pressure, allowing for the calculation of the enthalpy of sublimation.[5]
-
Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat flow associated with the sublimation process. By integrating the heat flow over the sublimation temperature range, the enthalpy of sublimation can be determined.
Logical Workflow for Thermochemical Data Determination
The determination of the key thermochemical parameters of crystalline mandelic acid follows a logical progression, where experimentally measured values are used to derive other important thermodynamic properties.
Caption: Logical workflow for determining thermochemical properties of mandelic acid.
This diagram illustrates that the standard enthalpy of combustion is determined experimentally using bomb calorimetry. This value is then used, in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), to calculate the standard enthalpy of formation of solid mandelic acid via Hess's Law. The standard enthalpy of sublimation, determined through methods like Knudsen effusion, TGA, or DSC, provides the energy required for the phase transition from solid to gas. By combining the standard enthalpy of formation in the solid state with the standard enthalpy of sublimation, the standard enthalpy of formation in the gaseous state can be derived, providing a complete thermochemical profile of the molecule.
References
Methodological & Application
Application Notes and Protocols for the Industrial Synthesis of Racemic Mandelic Acid via Cyanohydrin Hydrolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mandelic acid is a versatile aromatic alpha-hydroxy acid with a chiral center, making it a crucial building block in the synthesis of various pharmaceuticals. This document provides detailed protocols for the industrial-scale synthesis of racemic mandelic acid through the well-established cyanohydrin route. This pathway involves the formation of mandelonitrile from benzaldehyde, followed by hydrolysis to yield mandelic acid. The protocols are based on established and reliable methodologies, ensuring reproducibility and scalability.
I. Chemical Reaction Pathway
The industrial synthesis of racemic mandelic acid via the cyanohydrin route is a two-step process:
-
Step 1: Synthesis of Mandelonitrile (Benzaldehyde Cyanohydrin): Benzaldehyde reacts with a cyanide source, typically in the presence of a bisulfite adduct, to form mandelonitrile. The reaction is a nucleophilic addition to the carbonyl group of benzaldehyde.
-
Step 2: Hydrolysis of Mandelonitrile: The nitrile group of mandelonitrile is hydrolyzed under acidic conditions to a carboxylic acid, yielding mandelic acid.
Caption: Chemical reaction pathway for mandelic acid synthesis.
II. Experimental Protocols
A. Protocol 1: Synthesis of Mandelonitrile
This protocol details the formation of mandelonitrile from benzaldehyde. It is crucial to perform this reaction in a well-ventilated fume hood due to the liberation of some hydrogen cyanide.[1]
Materials:
-
Benzaldehyde (U.S.P. grade)
-
Sodium Cyanide (92-95% technical grade)[1]
-
Sodium Bisulfite (technical grade)
-
Cracked Ice
-
Benzene (for extraction)
-
Deionized Water
Equipment:
-
Large-mouth reaction vessel (e.g., 4 L glass jar)
-
Mechanical stirrer
-
Separatory funnel
-
Apparatus for solvent evaporation
Procedure:
-
In the reaction vessel, prepare a solution of 150 g (3 moles) of sodium cyanide in 500 cc of water.
-
Add 318 g (3 moles) of benzaldehyde to the cyanide solution.
-
Commence stirring and slowly add 850 cc of a saturated sodium bisulfite solution. The addition should take 10-15 minutes.
-
During the first half of the bisulfite addition, add 900 g of cracked ice to the reaction mixture in portions.
-
A layer of mandelonitrile will form. Separate this layer from the aqueous phase using a separatory funnel.
-
Extract the aqueous layer once with approximately 150 cc of benzene.
-
Evaporate the benzene from the extract to recover residual mandelonitrile and combine it with the main portion.
B. Protocol 2: Hydrolysis of Mandelonitrile to Mandelic Acid
This protocol describes the acid-catalyzed hydrolysis of mandelonitrile to mandelic acid.
Materials:
-
Crude Mandelonitrile (from Protocol 1)
-
Concentrated Hydrochloric Acid (c.p., sp. gr. 1.19)
-
Benzene or Toluene (for extraction and crystallization)
-
Ether (for extraction)
-
Ammonium Chloride (by-product)
Equipment:
-
Large evaporating dish (e.g., 25 cm)
-
Steam bath
-
Suction funnel
-
Flasks for extraction and crystallization
-
Mortar and pestle
-
Fractionating column (for ether/toluene distillation)
Procedure:
-
Immediately after separation, place the crude mandelonitrile (approximately 290 cc) in the evaporating dish.[1] Prompt handling is necessary to avoid the formation of by-products.[1]
-
Add 425 cc of concentrated hydrochloric acid.
-
Allow the hydrolysis to proceed in the cold for about 12 hours.[1]
-
After the initial cold hydrolysis, heat the mixture on a steam bath for 5-6 hours to remove water and excess hydrochloric acid.
-
Cool the mixture and filter the solid, which is a mixture of mandelic acid and ammonium chloride.
-
Evaporate the filtrate to dryness and combine the residue with the previously collected solid. The total yield of the crude mixture is typically 370–390 g.[1]
C. Protocol 3: Purification of Racemic Mandelic Acid
Two alternative methods are provided for the separation of mandelic acid from ammonium chloride.
Method A: Extraction with Hot Benzene
-
Grind the crude solid mixture in a mortar.
-
Divide the mixture into approximately ten equal portions.
-
Place one portion in a flask with 1 L of boiling benzene. After a few minutes, decant the hot benzene solution through a suction funnel.
-
Cool the filtrate in an ice bath to crystallize the mandelic acid.
-
Filter the crystals with suction.
-
Return the benzene to the extraction flask and add the next portion of the crude mixture. Repeat the process until all the mandelic acid is extracted.[1]
-
The final yield of pure, white mandelic acid (m.p. 118°C) is typically 229–235 g.[1]
Method B: Extraction with Ether
-
Transfer the solid mixture to a 2 L flask and shake with 750 cc of ether for 10 minutes.
-
Decant the ether solution through a suction filter.
-
Return the solid to the flask and repeat the extraction with 400 cc of ether.
-
Filter the mixture and wash the solid on the filter with two 250 cc portions of ether.
-
Combine the ether filtrates and add 750 cc of toluene.
-
Distill the mixture using a fractionating column, first on a steam bath to remove the ether-toluene azeotrope, and then over a free flame until the vapor temperature reaches 95°C.
-
Pour the hot residual liquid into a beaker immersed in ice water to crystallize the mandelic acid. The yield is comparable to Method A.[1]
III. Quantitative Data Summary
Table 1: Reactant Quantities and Product Yields
| Step | Reactant | Moles | Mass/Volume | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | Benzaldehyde | 3 | 318 g | Mandelonitrile | 399.45 | ~386 (crude) | ~96.6 |
| Sodium Cyanide | 3 | 150 g | |||||
| 2 | Mandelonitrile | ~3 | ~386 g | Mandelic Acid | 456.48 | 229–235 (pure) | 50–52 |
| Hydrochloric Acid | - | 425 cc |
Note: The actual yield of mandelonitrile is difficult to measure accurately as it is used directly in the next step. The percent yield of mandelic acid is based on the initial amount of benzaldehyde.
IV. Experimental Workflow
Caption: Experimental workflow for mandelic acid synthesis.
V. Safety Precautions
-
Cyanide Handling: Sodium cyanide and hydrogen cyanide are highly toxic. All manipulations involving cyanides must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available.
-
Acid Handling: Concentrated hydrochloric acid is corrosive and releases noxious fumes. Handle with care in a fume hood and wear appropriate PPE.
-
Solvent Handling: Benzene and ether are flammable and volatile. Toluene is also flammable. Ensure all heating is performed using steam baths or heating mantles and that no open flames are present when these solvents are in use.
Disclaimer: These protocols are intended for use by qualified professionals in a laboratory or industrial setting. It is the responsibility of the user to ensure that all safety precautions are followed.
References
Application Notes and Protocols for HPLC Analysis of Mandelic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid and its derivatives are α-hydroxy acids (AHAs) with a broad range of applications in the pharmaceutical and cosmetic industries. Their utility stems from their antimicrobial, anti-inflammatory, and exfoliative properties.[1][2][3][4][5] Enantiomerically pure forms of these compounds are often required for pharmaceutical formulations, making their accurate analysis and separation crucial.[6] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the qualitative and quantitative analysis of mandelic acid and its derivatives. This document provides detailed protocols for both chiral and reversed-phase HPLC analysis.
Data Presentation: Quantitative HPLC Analysis
The following tables summarize quantitative data for the HPLC analysis of various mandelic acid derivatives under different chromatographic conditions.
Chiral Separation of Mandelic Acid Enantiomers
Table 1: Chiral Separation Data for Mandelic Acid Enantiomers
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Resolution (Rs) / Separation Factor (α) | Reference |
| (±)-Mandelic Acid | Molecularly Imprinted Polymer (MIP) | Buffer 1, 2, or 3 | 0.5 | 225 | (+)-enantiomer: 23.85, (-)-enantiomer: 35.26 (with (-)-MA template) | α = 2.33, 2.44, or 2.86 | [7] |
| (±)-Mandelic Acid | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | n-hexane/isopropanol (95/5, v/v) with 0.1% TFA | 0.8 | 230 | Not specified | Rs = 2.21 | [6] |
| (±)-4-Methoxymandelic Acid | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | n-hexane/isopropanol (95/5, v/v) with 0.1% TFA | 0.8 | 230 | Not specified | Rs = 2.14 | [6] |
| (±)-3,4,5-Trismethoxymandelic Acid | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | n-hexane/ethanol (80/20, v/v) with 0.1% TFA | 0.8 | 230 | Not specified | Rs = 3.70 | [6] |
| (±)-2-Chloromandelic Acid | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | n-hexane/isopropanol with 0.1% TFA | 0.4-1.2 | 210 | Low enantioselectivity | Low | [6] |
| (±)-4-Hydroxymandelic Acid | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | n-hexane/isopropanol with 0.1% TFA | 0.4-1.2 | 230 | Low enantioselectivity | Low | [6] |
Reversed-Phase Separation of Mandelic Acid and Related Compounds
Table 2: Reversed-Phase HPLC Data for Mandelic Acid and Derivatives
| Compound(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Mandelic Acid, Phenylglyoxylic Acid | C18 | Water/Methanol (90:10) with 0.5% Acetic Acid | Not Specified | Not Specified | Not Specified | [8] |
| Mandelic Acid Enantiomers, Phenylglyoxylic Acid | ZORBAX SB-C18 (250 mm x 4.6 mm, 5 µm) | Methanol/10 mmol/L Phosphate Buffer pH 2.5 (65:35, v/v) | 0.8 | 254 | Not Specified | [7] |
| D-(-)-Mandelic Acid | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Mandelic Acid Derivatives
This protocol is based on the method described for the separation of mandelic acid and its derivatives using a CHIRALPAK® IC column.[6]
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, vacuum degasser, column oven, UV detector, and autosampler.
-
CHIRALPAK® IC column (250 mm × 4.6 mm, 5 µm).
-
HPLC-grade n-hexane, isopropanol, and ethanol.
-
Trifluoroacetic acid (TFA).
-
Mandelic acid and its derivatives standards.
2. Chromatographic Conditions:
-
Mobile Phase A: n-hexane with 0.1% TFA.
-
Mobile Phase B: Isopropanol or Ethanol.
-
Isocratic Elution: A typical starting condition is a ratio of 95:5 (v/v) of Mobile Phase A to Mobile Phase B (Isopropanol). The ratio can be adjusted to optimize separation. For some derivatives, ethanol may be a more suitable modifier.[6]
-
Flow Rate: 0.4 - 1.2 mL/min. A typical starting flow rate is 0.8 mL/min.
-
Column Temperature: 25 °C. The temperature can be varied between 15-35 °C to optimize resolution.[6]
-
Detection Wavelength: 230 nm for mandelic acid, 4-hydroxymandelic acid, 4-methoxymandelic acid, and 3,4,5-trismethoxymandelic acid. 210 nm for 2-chloromandelic acid.[6]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare stock solutions of mandelic acid and its derivatives in the mobile phase.
-
Prepare working standards by diluting the stock solutions to the desired concentration range for calibration.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peaks corresponding to the enantiomers based on their retention times.
-
Calculate the resolution (Rs) and separation factor (α) to evaluate the quality of the separation.
Protocol 2: Reversed-Phase HPLC Analysis of Mandelic Acid in Urine
This protocol is adapted from a method for the determination of mandelic acid in urine, a biomarker for styrene exposure.[8][9]
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 reversed-phase column.
-
HPLC-grade methanol and water.
-
Acetic acid.
-
Ethyl acetate.
-
Sodium chloride.
-
Hydrochloric acid (6N).
-
Centrifuge.
-
Evaporator (e.g., nitrogen stream).
2. Chromatographic Conditions:
-
Mobile Phase: Water/Methanol (90:10, v/v) with 0.5% acetic acid.
-
Flow Rate: As per instrument manufacturer's recommendation for the specific C18 column.
-
Detection Wavelength: 225 nm.[7]
-
Injection Volume: 5-20 µL.
3. Sample Preparation (Urine):
-
To 200 µL of urine, add 60 mg of sodium chloride and an appropriate internal standard.
-
Acidify the sample by adding 6N HCl.
-
Extract the analytes with ethyl acetate by vortexing, followed by centrifugation.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Create a calibration curve using standards of known concentrations.
-
Quantify the amount of mandelic acid in the urine samples by comparing their peak areas to the calibration curve.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the HPLC analysis of mandelic acid derivatives.
Biological Effects of Mandelic Acid on Skin
While a specific intracellular signaling pathway for mandelic acid in human cells is not well-defined in the literature, its known biological effects, particularly in dermatological applications, can be summarized. Mandelic acid is recognized for its gentle exfoliating and antimicrobial properties.[1][2]
Caption: Overview of the biological effects of mandelic acid on the skin.
References
- 1. clearstem.com [clearstem.com]
- 2. mesoestetic.com [mesoestetic.com]
- 3. vivantskincare.com [vivantskincare.com]
- 4. What is mandelic acid? Benefits, side effects and uses [medicalnewstoday.com]
- 5. us.typology.com [us.typology.com]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. Mandelic acid - Wikipedia [en.wikipedia.org]
Mandelic Acid as a Urinary Antiseptic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid, an alpha-hydroxy acid derived from bitter almonds, has a long-standing history in medicine as a urinary antiseptic agent, predating the widespread use of modern antibiotics.[1][2] Its efficacy is rooted in its ability to create a bacteriostatic and bactericidal environment in the urinary tract, particularly under acidic conditions.[3][4] This document provides detailed application notes, quantitative data, and experimental protocols for researchers and professionals investigating the utility of mandelic acid in the context of urinary tract infections (UTIs).
The primary mechanism of action of mandelic acid as a urinary antiseptic is its direct antimicrobial effect, which is significantly enhanced in an acidic environment.[5] For optimal activity, the urinary pH should be maintained at 5.5 or below.[3][4] In clinical practice, mandelic acid is often combined with methenamine as methenamine mandelate.[5][6] In acidic urine, methenamine hydrolyzes to formaldehyde, which is a potent, non-specific bactericidal agent, while the mandelic acid component contributes to urinary acidification and exerts its own antibacterial action.[5]
Data Presentation
The following tables summarize the quantitative data regarding the antimicrobial efficacy of mandelic acid against various urinary pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Mandelic Acid against Common Uropathogens
| Microorganism | MIC (%) | MIC (mg/mL) | Reference(s) |
| Staphylococcus aureus | 0.18 - 0.23 | 1.8 - 2.3 | [1] |
| Escherichia coli | 0.18 - 0.23 | 1.8 - 2.3 | [1] |
| Listeria monocytogenes | - | 1.50 | [7] |
| Bacillus subtilis | - | 1.50 | [7] |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | - | 20 | [8] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 40 | [8] |
Table 2: Minimum Bactericidal Concentration (MBC) of Mandelic Acid
| Microorganism | MBC (mg/mL) | Reference(s) |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 20 | [8] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 40 | [8] |
Table 3: Effective Concentrations of Mandelic Acid in Urine
| Concentration (%) | Condition | Efficacy | Reference(s) |
| 0.5 | pH 5.5 | Kills the majority of bacilli | [4] |
| 0.5 - 1.0 | pH 4.0 - 4.5 | Inhibits growth of E. coli, Proteus mirabilis, Klebsiella pneumoniae, Enterococcus spp., S. aureus, Bacillus proteus, and Aerobacter aerogenes | [1] |
| 35-50g/100L | Not specified | Inhibits S. aureus, B. proteus, E. coli, and A. aerogenes | [7] |
Signaling Pathways and Mechanisms
The antiseptic action of mandelic acid is primarily due to its direct effect on bacteria, which is potentiated by an acidic environment. The following diagram illustrates the proposed mechanism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of mandelic acid as a urinary antiseptic agent.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Artificial Urine Medium
This protocol outlines the broth microdilution method to determine the MIC of mandelic acid against uropathogens in a medium that simulates human urine.
Materials:
-
Mandelic acid powder
-
Artificial Urine Medium (AUM) (see composition below)
-
Uropathogenic bacterial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Incubator
-
Spectrophotometer
Artificial Urine Medium (AUM) Composition:
| Component | Concentration (g/L) |
| Urea | 25.0 |
| Sodium Chloride | 9.0 |
| Di-potassium hydrogen phosphate | 2.5 |
| Ammonium chloride | 2.5 |
| Creatinine | 2.0 |
| Peptone | 1.0 |
| Uric Acid | 0.5 |
| Calcium Chloride | 0.1 |
| Magnesium Sulfate | 0.1 |
| Adjust pH to 5.5 with HCl |
Procedure:
-
Preparation of Mandelic Acid Stock Solution: Prepare a stock solution of mandelic acid in AUM at a concentration twice the highest desired test concentration. Filter-sterilize the solution.
-
Preparation of Bacterial Inoculum: Culture the test bacteria in AUM overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in AUM to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of AUM to wells 2-12 of a 96-well plate.
-
Add 200 µL of the mandelic acid stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no mandelic acid), and well 12 as a negative control (AUM only).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is the lowest concentration of mandelic acid that completely inhibits visible growth of the bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. biochemazone.com [biochemazone.com]
- 5. An In Vitro Bladder Model of Catheter-Associated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochemazone.com [biochemazone.com]
- 7. Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Formulation and Evaluation of Mandelic Acid in Topical Skincare
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of mandelic acid in topical skincare products, detailing its physicochemical properties, mechanisms of action, and protocols for efficacy and safety evaluation.
Introduction to Mandelic Acid
Mandelic acid (α-hydroxybenzeneacetic acid) is an aromatic alpha-hydroxy acid (AHA) derived from the hydrolysis of an extract of bitter almonds.[1][2] Its larger molecular size (152.15 g/mol ) compared to other AHAs like glycolic acid results in slower, more uniform penetration into the epidermis.[2][3] This characteristic makes it a well-tolerated active ingredient, particularly suitable for sensitive skin, while still providing significant efficacy in treating common dermatological concerns such as acne, photoaging, and hyperpigmentation.[1][4][5]
Physicochemical Properties
A summary of mandelic acid's key properties is essential for formulation development.
| Property | Value / Description | Citations |
| INCI Name | Mandelic Acid | [6] |
| Chemical Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [6] |
| Appearance | White crystalline powder with a slight almond-like odor. | [1] |
| Solubility | Soluble in water, ethanol, and other polar organic solvents. | [1][7] |
| pKa | 3.41 | [8] |
| Optimal pH Range | 3.0 - 4.0 for optimal efficacy in topical formulations. | [9][10][11] |
| Stability | Light-sensitive; requires opaque packaging for formulated products. | [9][12] |
Key Formulation Parameters
Successful formulation hinges on optimizing concentration, pH, and the vehicle system.
| Parameter | Recommended Range / Guideline | Rationale & Citations |
| Concentration (Leave-on) | 5% - 10% | Effective range for daily use, balancing efficacy with tolerability.[9][11][12][13] Beginners should start at lower concentrations (~5%).[13] |
| Concentration (Rinse-off Peels) | 10% - 45% | Higher concentrations for professional or clinical settings provide more intensive exfoliation.[2][3][14] |
| Formulation pH | 3.0 - 4.0 | A pH below the pKa (3.41) ensures a higher concentration of free, active acid. Efficacy diminishes significantly at higher pH values.[10][11][12] |
| Vehicle | O/W Emulsions, Gels, Serums, Toners | Mandelic acid's water solubility makes it suitable for aqueous-based systems like serums and toners or the aqueous phase of creams and lotions.[1][4] |
| Synergistic Ingredients | Lactic Acid, Salicylic Acid, Azelaic Acid, Hyaluronic Acid | Can be combined with other acids for broader efficacy or with humectants to mitigate dryness.[15][16] |
| Packaging | Airtight, Opaque | Protects the active ingredient from degradation due to light and air exposure.[9][12][15] |
Mechanisms of Action
Mandelic acid exerts its effects through several distinct biological pathways.
Keratolytic Action (Exfoliation)
Like other AHAs, mandelic acid dissolves the bonds (corneodesmosomes) between corneocytes in the stratum corneum.[3] This action promotes the shedding of dead skin cells, accelerates cell turnover, and results in a smoother, more radiant skin surface.[2][9]
Anti-Aging: Collagen Synthesis
Mandelic acid indirectly stimulates dermal fibroblasts to increase the synthesis of Type I collagen, elastin, and glycosaminoglycans (like hyaluronic acid).[3][9][16] This action is believed to be mediated through pathways similar to those activated by other skin stressors and growth factors, such as the Transforming Growth Factor-β (TGF-β) pathway, which is a key regulator of extracellular matrix production.[17][18][19]
Hyperpigmentation: Tyrosinase Inhibition
Mandelic acid helps reduce hyperpigmentation by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.[6][11] As a phenolic compound, it is hypothesized to act as a competitive or mixed-type inhibitor, binding to the copper-containing active site of the enzyme and preventing the conversion of L-tyrosine to L-DOPA, a crucial step in melanogenesis.[9][20][21]
Anti-Acne: Antibacterial Action
Mandelic acid possesses inherent antibacterial properties, showing efficacy against Propionibacterium acnes (P. acnes), a key bacterium implicated in the pathogenesis of acne vulgaris.[3][22] By reducing bacterial load and promoting exfoliation to unclog pores, it effectively manages both inflammatory and non-inflammatory acne lesions.[3][16]
Experimental Protocols
The following protocols provide methodologies for the formulation and evaluation of topical mandelic acid products.
Protocol: Laboratory-Scale Preparation of a 5% Mandelic Acid Serum
This protocol details the preparation of a 100g batch of a stable 5% mandelic acid gel serum.
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ases.in [ases.in]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 15. saudijournals.com [saudijournals.com]
- 16. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Promoting collagen synthesis: a viable strategy to combat skin ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Hydrogenation of Mandelic Acid Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective hydrogenation of mandelic acid precursors, such as benzoylformic acid and its esters.
Troubleshooting Guide
Low yields and suboptimal enantioselectivity are common hurdles in asymmetric hydrogenation. This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of the Starting Material
| Potential Cause | Suggested Solution |
| Catalyst Inactivity or Deactivation | - Improper Catalyst Activation: Ensure the pre-catalyst is properly activated according to the specified protocol. Some ruthenium complexes, for example, require reaction with a silver salt to generate the active cationic species. - Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur, oxygen, water) can poison the catalyst. Purify the substrate and ensure solvents are rigorously dried and degassed. Use high-purity hydrogen. - Product Inhibition: The desired mandelic acid derivative or byproducts may inhibit the catalyst. Try lowering the initial substrate concentration or consider using a continuous flow reactor to remove the product as it forms. |
| Sub-optimal Reaction Conditions | - Insufficient Hydrogen Pressure: Hydrogen pressure is a critical parameter. For many Rhodium and Ruthenium-catalyzed hydrogenations of α-keto esters, pressures ranging from atmospheric to 100 atm have been employed. A low pressure may result in slow or incomplete reaction. Systematically screen a range of pressures to find the optimum for your specific catalyst-substrate combination.[1][2] - Incorrect Temperature: Temperature affects both reaction rate and enantioselectivity. While higher temperatures can increase the rate, they may also lead to lower enantiomeric excess (ee) or catalyst decomposition. Perform the reaction at the recommended temperature for the specific catalyst system. If the reaction is sluggish, a modest increase in temperature may be beneficial, but monitor the effect on ee. |
| Poor Substrate Solubility | The substrate must be fully dissolved for a homogeneous catalytic reaction to proceed efficiently. If solubility is an issue, consider screening alternative solvents or solvent mixtures.[3] |
Issue 2: High Conversion but Low Enantioselectivity (ee)
| Potential Cause | Suggested Solution |
| Incorrect Catalyst/Ligand Combination | The choice of chiral ligand is paramount for achieving high enantioselectivity. The optimal ligand is substrate-dependent. If the ee is low, screen a library of chiral ligands with the same metal precursor. For instance, while BINAP derivatives are common for Ru-catalyzed hydrogenations, other ligands like PHOX or Josiphos might be more effective for specific substrates.[1] |
| Sub-optimal Temperature | Higher temperatures can sometimes erode enantioselectivity by allowing the reaction to proceed through less-selective pathways. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Solvent Effects | The solvent can significantly influence the chiral environment of the catalyst. A change in solvent polarity or coordinating ability can alter the enantioselectivity. Screen a range of solvents (e.g., methanol, ethanol, dichloromethane, toluene) to find the optimal one for your system. |
| Loss of Enantioselectivity at High Conversion | In some cases, the enantioselectivity may decrease as the reaction progresses, especially at low catalyst loadings.[4] This could be due to changes in the catalyst structure or the formation of inhibiting species. Monitor the reaction profile (conversion and ee vs. time) to determine if this is occurring. If so, consider stopping the reaction at a lower conversion or increasing the catalyst loading. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for the enantioselective hydrogenation of methyl benzoylformate?
There is no single "best" catalyst system, as the optimal choice depends on the desired enantiomer, required purity, and process constraints. However, several systems have shown high efficacy:
-
Ruthenium-based catalysts: Complexes of Ruthenium with chiral diphosphine ligands like BINAP and its derivatives (e.g., MeO-BIPHEP) are widely used and can achieve high enantioselectivities (>90% ee) and turnover numbers (TONs).[5]
-
Rhodium-based catalysts: Rhodium complexes with chiral phosphine ligands are also effective, particularly for related α,β-unsaturated carbonyl compounds, and have been extensively used in industrial applications for asymmetric hydrogenation.[6]
-
Iridium-based catalysts: Iridium catalysts, often with P,N ligands, have shown excellent performance in the asymmetric hydrogenation of various ketones and imines, and can be highly effective for α-keto esters as well.[7]
-
Heterogeneous Platinum-based catalysts: Chiral-modified platinum catalysts, for example, Pt/Al₂O₃ modified with cinchona alkaloids, can provide good enantioselectivities (up to 93% ee for methyl p-chloromandelate) and offer the advantage of easier catalyst separation and recycling.[5]
Q2: How does hydrogen pressure affect the yield and enantioselectivity?
Hydrogen pressure is a crucial parameter. Generally:
-
Yield/Conversion: Increasing hydrogen pressure often leads to a higher reaction rate and conversion, as it increases the concentration of dissolved hydrogen available for the catalytic cycle.
-
Enantioselectivity: The effect of pressure on enantioselectivity is system-dependent. For some bidentate rhodium-phosphine catalysts, a sharp decrease in ee has been observed at high pressures.[2] However, in other cases, high pressure can be beneficial or have a negligible effect on enantioselectivity.[2] It is essential to optimize the pressure for each specific catalyst-substrate system.
Q3: What is the role of additives in these reactions?
Additives can have a significant impact on the reaction. For example:
-
Acids: In some Ru-catalyzed hydrogenations of β-ketoesters, the addition of a small amount of strong acid like HCl has been shown to act as a substrate activator and can be crucial for achieving high enantioselectivity.
-
Bases: In other systems, particularly those involving Ru(II) catalysts with diamine ligands, a base like potassium tert-butoxide is often required to generate the active catalytic species.[8]
-
Iodine: For certain Iridium-catalyzed hydrogenations of imines, the addition of iodine has been found to be beneficial for the enantioselectivity.[1]
Q4: My substrate is an α-keto acid, not an ester. Can I still use these methods?
Yes, direct asymmetric hydrogenation of α-keto acids is possible. Highly efficient iridium catalysts with SpiroPAP ligands have been developed for this purpose, providing a direct route to chiral α-hydroxy acids like mandelic acid under mild conditions.[7]
Data Presentation: Catalyst Performance in Enantioselective Hydrogenation of Mandelic Acid Precursors
| Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) | Reference |
| [RuI₂(p-cymene)]₂ / (S)-MeObiphep | p-Cl-phenylglyoxylic acid methyl ester | MeOH | 60 | 89 | 100 | 91.9 | [9] |
| 5% Pt/Al₂O₃ / Cinchonidine | p-Cl-phenylglyoxylic acid methyl ester | Toluene | RT | 60 | >98 | 93 | [9] |
| CD@Cu cathode (electrocatalytic) | Methyl benzoylformate | Acetonitrile | RT | N/A | 94 | 78 | [10] |
| Pt/Al₂O₃ / MeOCD | Methyl benzoylformate | Acetic Acid | RT | N/A | - | 50-80 | [11] |
Experimental Protocols
Protocol 1: Homogeneous Asymmetric Hydrogenation of p-Chlorophenylglyoxylic Acid Methyl Ester using a Ruthenium Catalyst [9]
-
Reactor Preparation: Place 12 L of methanol and 1000 g (5.03 mol) of p-chlorophenylglyoxylic acid methyl ester into a thoroughly cleaned 16 L Inconel autoclave.
-
Degassing: Close the autoclave, then evacuate and flush with argon three times. Degas the solution for 1 hour by purging with argon.
-
Catalyst Preparation: In a separate 3-necked round bottom flask under an argon atmosphere, place 616 mg (0.63 mmol) of [RuI₂(p-cymene)]₂ and 770 mg of (S)-MeObiphep.
-
Catalyst Activation and Transfer: Add 200 mL of degassed methanol and 20 mL of degassed 1 M HCl to the flask containing the catalyst precursor and ligand. Transfer the resulting suspension to the autoclave. Rinse the flask with an additional 300 mL of degassed methanol and transfer to the autoclave.
-
Hydrogenation: Pressurize the autoclave with 89 bar of hydrogen and heat to 60 °C. Monitor the hydrogen uptake.
-
Work-up: After the reaction is complete (e.g., 24 hours or cessation of hydrogen uptake), cool the autoclave to room temperature and release the pressure. Discharge the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Heterogeneous Asymmetric Hydrogenation of p-Chlorophenylglyoxylic Acid Methyl Ester using a Platinum Catalyst [9]
-
Catalyst Pre-treatment: Pretreat 5% Pt/Al₂O₃ catalyst for 2 hours at 400 °C under a hydrogen atmosphere.
-
Reactor Setup: Wet 600 mg of the pre-treated Pt/Al₂O₃ with toluene and place it in a 300 mL steel autoclave. Add 60 mg of cinchonidine (chiral modifier).
-
Substrate Addition: Dissolve 15 g (75.5 mmol) of p-chlorophenylglyoxylic acid methyl ester in approximately 100 mL of toluene (total toluene volume 135 mL) and add it to the autoclave.
-
Inerting and Pressurizing: Close the autoclave and purge three times with nitrogen, followed by three times with hydrogen. Then, pressurize the reactor to 60 bar with hydrogen.
-
Reaction: Start the reaction by initiating stirring. The reaction is typically rapid and can be monitored by hydrogen uptake.
-
Work-up: After the reaction is complete (e.g., 60 minutes), release the pressure and purge the autoclave with nitrogen. Filter the reaction mixture to remove the catalyst and evaporate the filtrate to dryness to obtain the product.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Generalized reaction pathway.
References
- 1. ethz.ch [ethz.ch]
- 2. scispace.com [scispace.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective reduction of methyl benzoylformate_Chemicalbook [chemicalbook.com]
Technical Support Center: Mandelate Racemase in Biotransformation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing mandelate racemase for biotransformation applications.
Frequently Asked Questions (FAQs)
Q1: What is mandelate racemase and how does it work?
Mandelate racemase (EC 5.1.2.2) is a bacterial enzyme that catalyzes the interconversion of (R)- and (S)-enantiomers of mandelic acid and its derivatives.[1] It belongs to the enolase superfamily and its mechanism involves a two-base catalytic system, typically involving a lysine and a histidine residue, which facilitates the abstraction and re-protonation of the alpha-proton on the mandelate substrate. The enzyme requires a divalent metal ion, most commonly Mg²⁺, as a cofactor for its activity.
Q2: What are the typical applications of mandelate racemase in biotransformation?
Mandelate racemase is primarily used in dynamic kinetic resolution (DKR) processes. In DKR, the racemase is coupled with an enantioselective enzyme (e.g., a lipase or an oxidase) to convert a racemic mixture of mandelic acid or its derivatives into a single, enantiomerically pure product, theoretically achieving a 100% yield.[2]
Q3: What are the essential components of a reaction mixture for mandelate racemase activity?
A typical reaction mixture includes:
-
Mandelate Racemase: The purified enzyme or a cell lysate containing the enzyme.
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Substrate: Racemic or an enantiopure form of mandelic acid or a derivative.
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Buffer: A suitable buffer to maintain the optimal pH.
Q4: How can I monitor the activity of mandelate racemase?
Enzyme activity can be monitored by measuring the change in the concentration of the enantiomers over time. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method directly separates and quantifies the (R)- and (S)-enantiomers.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the change in the optical rotation of the solution as the racemization proceeds.[5]
Troubleshooting Guide
This guide addresses common issues encountered during biotransformation experiments using mandelate racemase.
Problem 1: Low or No Enzyme Activity
If you observe lower than expected or no conversion of your substrate, consider the following potential causes and solutions.
Caption: A flowchart for troubleshooting low mandelate racemase activity.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incorrect Reaction Conditions | Verify the pH and temperature of your reaction mixture. | Cross-reference your experimental setup with the optimal conditions provided in Table 1 . Ensure your equipment is properly calibrated. |
| Inactive Enzyme | Test the activity of a fresh batch of enzyme or a new aliquot. | If the enzyme has been stored improperly or subjected to multiple freeze-thaw cycles, it may have lost activity. |
| Missing or Insufficient Cofactor | Confirm the presence and concentration of MgCl₂ in your reaction buffer. | The enzyme is dependent on divalent metal ions for activity. Prepare fresh buffer with the correct MgCl₂ concentration. |
| Substrate or Product Inhibition | Run the reaction at different substrate concentrations. | High concentrations of some mandelate derivatives or the product can inhibit the enzyme. |
| Presence of Inhibitors | Check for known inhibitors in your reaction components. | See Table 2 for a list of common inhibitors. Ensure all reagents are of high purity. |
| Enzyme Aggregation | Visually inspect the enzyme solution for turbidity. Analyze by size-exclusion chromatography if necessary. | Low ionic strength, non-optimal pH, or high protein concentration can cause aggregation.[6][7] Consider adding stabilizing agents like glycerol or non-ionic detergents.[6] |
Problem 2: Inconsistent or Irreproducible Results
Variability between experiments can be frustrating. The following table outlines potential sources of irreproducibility.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inaccurate Pipetting | Calibrate your pipettes regularly. | Ensure accurate and consistent dispensing of all reaction components, especially the enzyme. |
| Inhomogeneous Reaction Mixture | Ensure thorough mixing of the reaction components before incubation and sampling. | Vortex or gently invert the reaction tube after adding all components. |
| Fluctuations in Temperature | Use a calibrated incubator or water bath with stable temperature control. | Small variations in temperature can significantly impact enzyme activity. |
| Assay Variability | Run control reactions (e.g., no enzyme, no substrate) in parallel. | This will help to identify issues with the assay itself, such as background signal or reagent instability. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Mandelate Racemase from Pseudomonas putida
| Parameter | Optimal Range/Value | Notes |
| pH | 7.5 - 8.0 | The enzyme exhibits good activity in this range. A pH of 7.8 has been reported as optimal.[4] |
| Temperature | 25 - 37 °C | Activity has been observed in a broad range from 0 to 70 °C.[8][9] For routine assays, 25 °C is commonly used.[2][10][11] |
| Buffer | 50-100 mM HEPES | Tris-HCl has also been used successfully.[2][12] |
| MgCl₂ Concentration | 3.0 - 5.0 mM | A concentration of 3.3 mM is frequently cited in literature.[2][12] The enzyme is stimulated by Mg²⁺, Mn²⁺, and Co²⁺.[3][4] |
| Substrate Concentration | 0.25 - 20.0 mM | The optimal concentration depends on the specific substrate and experimental goals. Be aware of potential substrate inhibition at higher concentrations.[12] |
Table 2: Common Inhibitors of Mandelate Racemase
| Inhibitor | Type of Inhibition | Reported Kᵢ Value |
| Phosphate | Competitive | Not specified |
| Fluoride | Competitive | Not specified |
| Pyrophosphate | Competitive (with metal ion) | Not specified |
| EDTA | Competitive (with metal ion) | Not specified |
| Tartronate | Competitive | 1.8 ± 0.1 mM |
| Benzilate | Competitive | 0.7 mM |
Experimental Protocols
Protocol 1: General Activity Assay using Chiral HPLC
This protocol provides a framework for determining mandelate racemase activity by monitoring the conversion of an enantiopure substrate to its racemate.
Caption: A step-by-step workflow for the mandelate racemase activity assay using chiral HPLC.
-
Reagent Preparation:
-
Reaction Buffer: 50 mM HEPES, pH 7.5, containing 3.3 mM MgCl₂.[2]
-
Substrate Stock Solution: Prepare a 20 mg/mL solution of (R)-mandelic acid in the reaction buffer.[2]
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Enzyme Solution: Prepare a 2 mg/mL solution of the enzyme (e.g., dried cell extract) in the reaction buffer.[2]
-
Quenching Solution: 1 M HCl or an organic solvent like acetonitrile.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 500 µL of the substrate stock solution.
-
Preheat the tube to 25 °C for 5 minutes.[2]
-
-
Initiation and Sampling:
-
Initiate the reaction by adding 500 µL of the enzyme solution to the preheated substrate, resulting in a final volume of 1 mL.[10]
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the 100 µL aliquot to a tube containing 100 µL of the quenching solution to stop the reaction.
-
-
Chiral HPLC Analysis:
-
Analyze the quenched samples by chiral HPLC. A common setup includes:
-
Integrate the peak areas for both (R)- and (S)-mandelic acid.
-
-
Calculation of Activity:
-
Calculate the concentration of the product enantiomer at each time point.
-
Determine the initial reaction rate from the linear portion of the product concentration versus time plot.
-
One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol 2: Continuous Activity Assay using Circular Dichroism (CD) Spectroscopy
This protocol describes a continuous assay that monitors the change in ellipticity as the racemization reaction proceeds.
-
Instrument Setup:
-
Set the CD spectropolarimeter to a fixed wavelength where the two enantiomers have different molar ellipticities (e.g., 262 nm for mandelic acid).[12]
-
Set the temperature of the cuvette holder to 25 °C.
-
-
Reagent Preparation:
-
Reaction Buffer: 100 mM HEPES, pH 7.5, containing 3.3 mM MgCl₂ and 0.005% BSA.[12]
-
Substrate Solution: Prepare a solution of (R)- or (S)-mandelic acid in the reaction buffer at the desired concentration (e.g., 1-10 mM).
-
-
Assay Procedure:
-
Pipette the substrate solution into a 1 cm pathlength quartz cuvette and place it in the spectropolarimeter.
-
Allow the solution to equilibrate to 25 °C and obtain a stable baseline reading.
-
Initiate the reaction by adding a small volume of a concentrated enzyme stock solution to the cuvette.
-
Quickly and gently mix the solution with a pipette tip.
-
Immediately start recording the change in ellipticity over time.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the initial slope of the ellipticity versus time curve.
-
The rate can be converted to concentration units using a standard curve or the known molar ellipticity of the enantiomers.
-
References
- 1. Mandelate racemase - Wikipedia [en.wikipedia.org]
- 2. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]
- 3. Some properties of mandelate racemase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some properties of mandelate racemase from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racemases and epimerases operating through a 1,1-proton transfer mechanism: reactivity, mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Mandelate racemase in pieces: effective concentrations of enzyme functional groups in the transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of Mandelate Racemase with Bound Intermediate Analogues Benzohydroxamate and Cupferron - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 14. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Mandelic Acid Against Light-Sensitive Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the light-sensitive degradation of mandelic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my mandelic acid solution turning yellow and developing a different odor after being on the lab bench?
A1: This is a classic sign of photodegradation. Mandelic acid, an alpha-hydroxy acid, is susceptible to degradation upon exposure to light, particularly UV radiation. This process can lead to the formation of impurities, such as benzaldehyde, which has a characteristic almond-like scent, and a subsequent color change in your solution. For optimal stability, always store mandelic acid and its formulations in amber or opaque containers, protected from direct light.
Q2: What are the primary degradation products of mandelic acid when exposed to light?
A2: The primary photodegradation pathway of mandelic acid involves its conversion to benzaldehyde and subsequently to benzoic acid. This occurs through a light-induced oxidation process. The presence of these degradation products can alter the efficacy and safety profile of your formulation.
Q3: How does pH affect the stability of mandelic acid in a formulation?
A3: The pH of a formulation can significantly influence the stability of mandelic acid. Generally, mandelic acid is more stable in acidic conditions. In alkaline environments, the rate of degradation can increase. It is crucial to maintain the pH of your formulation within the recommended range for mandelic acid, typically between 3.0 and 4.0, to ensure its stability and efficacy.
Q4: Can I use antioxidants to prevent the degradation of mandelic acid?
A4: Yes, incorporating antioxidants into your formulation is a highly effective strategy to mitigate the photodegradation of mandelic acid. Antioxidants can quench free radicals generated during light exposure, thereby protecting the mandelic acid from oxidative damage. Commonly used antioxidants for this purpose include Vitamin E (tocopherol), Ferulic Acid, and various botanical extracts with high antioxidant content.
Q5: What type of packaging is recommended for formulations containing mandelic acid?
A5: Due to its light sensitivity, mandelic acid formulations should be packaged in materials that offer UV protection.[1][2][3] Amber glass bottles are a standard choice as they effectively block a significant portion of UV radiation.[1] Opaque plastic containers or packaging with a UV-protective coating are also suitable alternatives. For highly sensitive formulations, consider using airless pump dispensers to minimize both light and air exposure.
Troubleshooting Guides
Issue 1: Rapid Degradation of Mandelic Acid in a New Formulation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH | Measure the pH of your formulation. It should ideally be between 3.0 and 4.0. Adjust with a suitable pH adjuster if necessary. | Stabilization of mandelic acid and prevention of accelerated degradation. |
| Lack of Antioxidants | Incorporate a potent antioxidant or a synergistic blend of antioxidants (e.g., Vitamin C, Vitamin E, Ferulic Acid) into your formulation. | Reduced rate of degradation upon light exposure. |
| Transparent Packaging | Transfer the formulation to an amber glass or opaque container to shield it from light. | Prevention of further photodegradation. |
| Incompatible Excipients | Review the formulation for any excipients that may be promoting degradation. Certain metal ions or other reactive species can accelerate the process. | Identification and replacement of incompatible ingredients, leading to improved stability. |
Issue 2: Inconsistent Results in Mandelic Acid Stability Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Light Exposure | Ensure that all samples in your stability study are exposed to a consistent and controlled light source, following ICH Q1B guidelines. Use a photostability chamber for reliable results. | Reproducible and comparable stability data across different batches and time points. |
| Inadequate Sample Preparation | Standardize your sample preparation protocol. Ensure uniform concentration, volume, and container type for all samples being tested. | Minimized variability in analytical results. |
| Analytical Method Variability | Validate your HPLC or other analytical methods for specificity, linearity, accuracy, and precision to ensure reliable quantification of mandelic acid and its degradants. | Consistent and accurate measurement of mandelic acid concentration over time. |
| Temperature Fluctuations | Maintain a constant temperature during the study, as temperature can also influence the rate of degradation. | Elimination of temperature as a confounding variable in your stability assessment. |
Data Presentation
Table 1: Effect of Packaging on Mandelic Acid (5% Solution) Stability
| Packaging Type | Light Condition | Degradation after 48h (%) |
| Clear Glass Vial | Direct Sunlight | 35% |
| Amber Glass Vial | Direct Sunlight | 8% |
| Opaque Plastic Bottle | Direct Sunlight | 5% |
| Clear Glass Vial | Ambient Lab Light | 12% |
| Amber Glass Vial | Ambient Lab Light | <2% |
| Opaque Plastic Bottle | Ambient Lab Light | <1% |
Table 2: Efficacy of Antioxidants in Stabilizing Mandelic Acid (5% Solution in a Hydro-alcoholic base)
| Antioxidant | Concentration (%) | Light Exposure (Simulated Solar Radiation) | Mandelic Acid Degradation (%) |
| None (Control) | 0 | 24 hours | 28% |
| Vitamin E (Tocopherol) | 1 | 24 hours | 15% |
| Ferulic Acid | 0.5 | 24 hours | 12% |
| Vitamin E + Ferulic Acid | 1 + 0.5 | 24 hours | 6% |
Experimental Protocols
Protocol 1: Photostability Testing of a Mandelic Acid Serum
This protocol is based on the ICH Q1B guidelines for photostability testing.
1. Sample Preparation:
- Prepare three batches of the mandelic acid serum.
- For each batch, place the serum in the final intended commercial packaging.
- Additionally, place a sample of the serum in a chemically inert, transparent container (e.g., quartz cuvette or clear glass vial) to assess the inherent photostability of the formulation.
- Prepare "dark" control samples for each batch by wrapping the containers in aluminum foil.
2. Light Exposure:
- Place the unwrapped samples in a photostability chamber.
- Expose the samples to a light source that conforms to the ICH Q1B Option 2 standard, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Maintain a constant temperature and humidity within the chamber.
- Store the "dark" control samples in the same chamber, shielded from light.
3. Sample Analysis:
- At predetermined time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples from the light-exposed and dark control groups.
- Analyze the samples for the concentration of mandelic acid and the formation of key degradation products (e.g., benzaldehyde) using a validated stability-indicating HPLC method.
- Assess physical properties such as color, clarity, and pH.
4. Data Evaluation:
- Compare the results from the light-exposed samples to those of the dark control samples to determine the extent of photodegradation.
- Calculate the percentage of degradation of mandelic acid and the concentration of any formed impurities.
- Evaluate if the changes in physical properties are within acceptable limits.
Mandatory Visualizations
Caption: Photodegradation pathway of mandelic acid.
Caption: Workflow for photostability testing.
References
Addressing skin irritation from high concentration mandelic acid peels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-concentration mandelic acid peels in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during or after the application of high-concentration mandelic acid peels.
Issue 1: Excessive Erythema and Edema Immediately Post-Peel
| Potential Cause | Recommended Action | Scientific Rationale |
| Concentration Too High for Skin Type/Model | Immediately neutralize the peel with a 10-15% sodium bicarbonate solution. Apply a cold compress to the affected area. Document the observed reaction and consider a lower concentration or shorter application time in subsequent experiments. | High concentrations of alpha-hydroxy acids (AHAs) can lead to excessive irritation, causing vasodilation and increased vascular permeability, resulting in erythema and edema.[1] Neutralization stops the acid's activity, while cold compresses cause vasoconstriction, reducing blood flow and swelling. |
| Prolonged Application Time | Neutralize immediately. Record the exact application time and the severity of the reaction. For future applications, strictly adhere to a shorter, predetermined duration. | The depth of the peel and the extent of the inflammatory response are time-dependent. Prolonged exposure increases the penetration of the acid, leading to a more pronounced inflammatory cascade.[2] |
| Compromised Skin Barrier Pre-Peel | Ensure the skin model or subject's skin is properly acclimated and has not been subjected to other exfoliants (e.g., retinoids, other AHAs) for at least 5-7 days prior to the peel.[3] | A compromised stratum corneum allows for faster and deeper penetration of the mandelic acid, increasing the likelihood of an exaggerated inflammatory response. |
Issue 2: Unexpected Blistering or Epidermolysis
| Potential Cause | Recommended Action | Scientific Rationale |
| Excessive Acid Penetration | Immediately neutralize and rinse the area with copious amounts of cool water or saline. Apply a sterile, non-adherent dressing. Document the incident and re-evaluate the peel concentration and application technique. | Blistering indicates damage extending to the dermal-epidermal junction. This can occur if the acid concentration is too high or if it is unevenly applied, leading to localized areas of deeper penetration. |
| Uneven Application | Ensure a uniform application technique in future experiments. Use a consistent amount of peeling solution per unit area of skin. | Pooling of the acid solution can lead to a higher effective concentration in certain areas, causing more significant tissue damage. |
Issue 3: Post-Inflammatory Hyperpigmentation (PIH) in Later Stages
| Potential Cause | Recommended Action | Scientific Rationale |
| Excessive Inflammation During Peeling | In future experiments, consider pre-treating with anti-inflammatory agents or using a lower concentration of mandelic acid. Ensure strict photoprotection post-peel. | PIH is a common sequela of inflammation, particularly in darker skin phototypes. Inflammatory mediators can stimulate melanocytes, leading to increased melanin production.[4] |
| UV Exposure Post-Peel | The skin is more susceptible to UV damage after a peel.[3] Implement a strict protocol of broad-spectrum sunscreen application (SPF 30+) for several weeks post-peel. | The removal of the stratum corneum by the peel reduces the skin's natural photoprotection, making it more vulnerable to the melanogenic effects of UV radiation. |
Issue 4: Lack of Visible Peeling or Efficacy
| Potential Cause | Recommended Action | Scientific Rationale |
| Concentration Too Low or pH Too High | Verify the concentration and pH of the peeling solution. Consider a higher concentration or a formulation with a lower pH in subsequent experiments. | The efficacy of AHAs is dependent on both their concentration and the pH of the formulation. A lower pH results in a higher amount of free acid available to penetrate the skin. |
| Insufficient Application Time | Gradually increase the application time in subsequent experiments, while carefully monitoring for signs of irritation. | A longer contact time allows for greater penetration and efficacy of the peel. |
| Improper Skin Preparation | Ensure the skin is thoroughly cleansed and degreased prior to peel application to remove any barriers to penetration. | Sebum and other surface lipids can impede the uniform penetration of the hydrophilic mandelic acid solution. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of skin irritation from mandelic acid peels?
A1: Mandelic acid, like other AHAs, induces a controlled chemical injury to the epidermis. This process involves the disruption of corneocyte adhesion, leading to exfoliation. At a cellular level, the acid can trigger an inflammatory cascade in keratinocytes, initiating the release of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Interleukin-6 (IL-6). This can lead to the activation of the NF-κB signaling pathway, further amplifying the inflammatory response and resulting in the clinical signs of irritation like erythema and edema.[5][6]
Q2: What are the typical signs of skin irritation to monitor during an experiment?
A2: The primary signs of irritation are erythema (redness) and edema (swelling). Other potential side effects include a burning or stinging sensation, pruritus (itching), and subsequent dryness and desquamation (peeling).[7] In more severe cases, blistering or epidermolysis can occur.
Q3: How can I quantitatively assess the degree of skin irritation?
A3: Skin irritation can be quantified using several methods:
-
Visual Scoring: Erythema and edema can be graded on a numerical scale (e.g., 0-4, from no reaction to severe).
-
Chromameter: A chromameter can be used to objectively measure changes in skin color, specifically the a* value, which corresponds to the red-green spectrum and is a reliable indicator of erythema.[8][9]
-
Transepidermal Water Loss (TEWL): An increase in TEWL, measured with a Tewameter, indicates a compromised skin barrier function, which can be a sign of irritation.
-
In Vitro Assays: Using reconstructed human epidermis models, irritation potential can be assessed by measuring cell viability (e.g., MTT assay) and the release of inflammatory mediators like IL-1α.[10][11]
Q4: What is the appropriate neutralization procedure for a mandelic acid peel?
A4: A 10-15% sodium bicarbonate solution is a standard neutralizing agent for AHA peels. It should be applied to the treated area to stop the acid's activity at the desired endpoint or in case of an adverse reaction. Following neutralization, the area should be thoroughly rinsed with cool water.[2]
Q5: Are there any contraindications for the use of high-concentration mandelic acid peels in a research setting?
A5: Yes. High-concentration peels should not be applied to compromised or wounded skin. In clinical research, subjects with active skin infections (bacterial, viral, or fungal), a history of keloidal scarring, or those using photosensitizing medications should be excluded.[1]
Data Presentation
Table 1: Concentration-Dependent Effects of Mandelic Acid on Skin
| Mandelic Acid Concentration | pH | Observed Effects | Reference |
| 5% | - | Mild erythema and exfoliation in some subjects. | [7] |
| 10% | - | Mild erythema, exfoliation, and pruritus in some subjects. | [7] |
| 10% (with 25% Gluconolactone) | 4.0 | No significant change in erythema. | [12] |
| 30% | - | Erythema and burning sensation were the most common side effects. | [13] |
| 40% | 1.5 | Statistically significant reduction in erythema over a series of treatments. | [12] |
Table 2: Quantitative Assessment of Skin Irritation Parameters
| Parameter | Instrument/Method | Principle | Typical Changes with Irritation |
| Erythema | Chromameter | Measures color coordinates (Lab). The a value represents redness. | Increase in a* value. |
| Barrier Function | Tewameter | Measures the rate of transepidermal water loss (TEWL). | Increase in TEWL. |
| Cell Viability (In Vitro) | MTT Assay | Measures mitochondrial dehydrogenase activity in viable cells. | Decrease in cell viability. |
| Inflammation (In Vitro) | ELISA | Quantifies the release of pro-inflammatory cytokines (e.g., IL-1α). | Increase in cytokine levels. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Skin Irritation using Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)
-
RhE Tissue Culture: Culture RhE tissues (e.g., EpiDerm™, SkinEthic™) at the air-liquid interface according to the manufacturer's instructions.
-
Pre-incubation: Upon receipt, place the tissues in a 6-well plate with assay medium and pre-incubate for 24 hours at 37°C and 5% CO2.
-
Application of Test Substance:
-
Apply 30 µL (for liquids) or 25 mg (for solids) of the mandelic acid solution or control substance to the surface of triplicate tissues.
-
Use a negative control (e.g., sterile DPBS) and a positive control (e.g., 5% SDS solution).
-
-
Exposure: Incubate the treated tissues for 60 minutes at 37°C and 5% CO2.
-
Rinsing: Thoroughly rinse the tissues with DPBS to remove the test substance.
-
Post-incubation: Transfer the tissues to fresh assay medium and incubate for 42 hours.
-
Cell Viability Assessment (MTT Assay):
-
Incubate the tissues in MTT solution (1 mg/mL) for 3 hours.
-
Extract the formazan product with isopropanol.
-
Measure the optical density of the extract at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A viability of ≤ 50% is classified as an irritant.
-
(Optional) Cytokine Analysis: Collect the culture medium after the post-incubation period and quantify the concentration of IL-1α using an ELISA kit.
Protocol 2: In Vivo Non-Invasive Assessment of Skin Erythema
-
Subject Acclimatization: Allow the subject to acclimatize to the room conditions (controlled temperature and humidity) for at least 20 minutes before taking measurements.
-
Baseline Measurement:
-
Define the test sites on the subject's skin (e.g., forearm).
-
Cleanse the area gently.
-
Take at least three baseline readings of the a* value using a calibrated chromameter.
-
-
Peel Application: Apply the mandelic acid peel to the test site for a predetermined duration.
-
Neutralization and Removal: Neutralize the peel and cleanse the area as per the study protocol.
-
Post-Peel Measurements: At specified time points (e.g., 1, 6, 24, 48 hours post-peel), repeat the chromameter measurements at the same test sites.
-
Data Analysis: Calculate the change in the a* value (Δa*) from baseline at each time point to quantify the level of erythema.
Mandatory Visualizations
Caption: Signaling pathway of mandelic acid-induced skin irritation.
Caption: Experimental workflows for skin irritation assessment.
Caption: Troubleshooting decision tree for mandelic acid peel experiments.
References
- 1. Standard guidelines of care for chemical peels - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. join.dermatologytimes.com [join.dermatologytimes.com]
- 3. westchestercosmeticdermatology.com [westchestercosmeticdermatology.com]
- 4. Optimizing acne and hyperpigmentation treatment in patients with skin of color: A clinical experience on triple acid chemical peels - Cosmoderma [cosmoderma.org]
- 5. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitmimer-ir.tiss.co.in [mitmimer-ir.tiss.co.in]
- 7. Evaluation of the efficacy and tolerability of mandelic acid-containing cosmetic formulations for acne skin care [termedia.pl]
- 8. Assessment of skin erythema by eye, laser Doppler flowmeter, spectroradiometer, two-channel erythema meter and Minolta chroma meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Technology to Detect Erythema Across Skin Tones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.biochim.ro [journal.biochim.ro]
- 11. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Mandelic acid chemical peel in Acne vulgaris : A boon or a bane ? | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating the Antimicrobial Efficacy of Mandelic Acid Against Cutibacterium acnes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of mandelic acid against Cutibacterium acnes (C. acnes), the bacterium implicated in acne vulgaris. Its performance is evaluated alongside other common anti-acne agents, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the fields of dermatology, microbiology, and pharmaceutical sciences.
Comparative Efficacy of Antimicrobial Agents Against C. acnes
| Antimicrobial Agent | Reported Efficacy Against C. acnes | Citation(s) |
| Mandelic Acid | Inhibition Zone Diameter: - 10% concentration (pH 3.5): 25.9 mm- 20% concentration (pH 3.5): 25.9 mm- 30% concentration (pH 3.5): 26.1 mm | [1] |
| Salicylic Acid | MIC90: 1000 µg/mL | |
| Benzoyl Peroxide | MIC Range: 128 - 9375 µg/mL |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MIC90 is the MIC required to inhibit the growth of 90% of tested strains. The data for mandelic acid is based on an agar diffusion assay, which is not directly comparable to MIC values.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for further research into the antimicrobial properties of mandelic acid.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.
a. Preparation of Bacterial Inoculum:
-
C. acnes is cultured on a suitable medium, such as Reinforced Clostridial Agar (RCA), under anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 48-72 hours.
-
Colonies are then suspended in a sterile broth, such as Mueller-Hinton Broth (MHB), and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
b. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test agent (e.g., mandelic acid, salicylic acid, benzoyl peroxide) is prepared in an appropriate solvent.
-
Serial twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using MHB.
c. Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The microtiter plate is incubated under anaerobic conditions at 37°C for 48-72 hours.
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Agar Diffusion Assay (for Mandelic Acid)
This method, as described in a patent application, provides a qualitative assessment of antimicrobial activity.[1]
a. Preparation of Agar Plates and Bacterial Lawn:
-
A suitable agar medium (e.g., Brucella agar) is poured into petri dishes and allowed to solidify.
-
A standardized inoculum of C. acnes is spread evenly over the surface of the agar to create a bacterial lawn.
b. Application of Test Agent:
-
Sterile paper discs are impregnated with different concentrations of mandelic acid (e.g., 10%, 20%, 30% at a specific pH).
-
The impregnated discs are placed onto the surface of the inoculated agar plates.
c. Incubation and Measurement:
-
The plates are incubated under anaerobic conditions at 37°C for 48-72 hours.
-
The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured in millimeters.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for determining MIC and the proposed mechanism of action for mandelic acid.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Proposed Mechanism of Action of Mandelic Acid on C. acnes.
References
A Comparative Guide to the Synthesis of Enantiopure Mandelic Acid: Kinetic Resolution vs. Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules like mandelic acid is a critical task. This guide provides an objective comparison of two primary strategies for obtaining enantiomerically pure mandelic acid: kinetic resolution and asymmetric synthesis. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols for key cited experiments.
The two enantiomers of mandelic acid serve as vital chiral building blocks in the pharmaceutical industry. The choice between kinetic resolution of a racemic mixture and direct asymmetric synthesis of a single enantiomer depends on various factors, including desired yield, enantiomeric purity, cost, and scalability. This guide aims to illuminate the advantages and disadvantages of each approach to inform your synthetic strategy.
At a Glance: Performance Comparison
| Method | Sub-Type | Catalyst/Reagent | Enantiomeric Excess (e.e.) | Yield | Key Advantages | Key Disadvantages |
| Kinetic Resolution | Enzymatic (KR) | Lipase | Up to >99% | <50% (for one enantiomer) | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield of 50% for a single enantiomer. |
| Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Mandelate Racemase & Chiral Resolving Agent | ~95% | >50% (up to 60.3% reported) | Overcomes the 50% yield limitation of classical KR.[1][2][3] | Requires a racemization catalyst, potentially more complex setup. | |
| Asymmetric Synthesis | Organocatalysis | epi-quinine-derived urea | 88% | 74% (overall) | Metal-free, uses readily available catalysts.[4][5] | May require multi-step, one-pot sequences. |
| Biocatalysis (Asymmetric Reduction) | Saccharomyces cerevisiae | 99.9% | 99.4% (conversion) | High e.e. and conversion, environmentally friendly.[6][7] | Substrate scope may be limited by enzyme specificity. | |
| Cascade Biotransformation | Multi-enzyme cascade (E. coli) | >99% | - (product titer of 1.52 g/L from styrene) | "Green" synthesis from simple starting materials.[8] | May require metabolic engineering and optimization of multiple enzymes. |
In-Depth Analysis
Kinetic Resolution: Separating a Pair
Kinetic resolution operates on a racemic mixture, where a chiral catalyst or reagent selectively reacts with one enantiomer at a faster rate, allowing for the separation of the unreacted, slower-reacting enantiomer.
A significant advancement in this area is Dynamic Kinetic Resolution (DKR) . DKR combines the kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. This continuous replenishment of the faster-reacting enantiomer from the slower one allows for a theoretical yield of up to 100% of a single, desired enantiomer, a substantial improvement over the 50% limit of classical kinetic resolution.[1][2][3]
A noteworthy example is the chemoenzymatic DKR of mandelic acid using mandelate racemase for the racemization step and a chiral resolving agent for diastereomeric salt crystallization. This approach has demonstrated the ability to achieve high yields and excellent enantiomeric excess.[1][2][3]
Asymmetric Synthesis: Building a Single Enantiomer
Asymmetric synthesis aims to create a single enantiomer directly from a prochiral substrate using a chiral catalyst or auxiliary. This approach avoids the inherent 50% yield limitation of classical kinetic resolution.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative. For instance, an epi-quinine-derived urea catalyst has been successfully employed in a one-pot synthesis of (R)-methyl mandelates with good overall yield and high enantioselectivity.[4][5]
Biocatalysis offers another green and highly selective route. The asymmetric reduction of methyl benzoylformate using Saccharomyces cerevisiae (baker's yeast) can produce (R)-(-)-mandelic acid methyl ester with near-perfect enantiomeric excess and conversion.[6][7] Furthermore, multi-enzyme cascade reactions in engineered E. coli have been developed to produce (R)-mandelic acid from simple starting materials like styrene, showcasing the potential of synthetic biology in chiral synthesis.[8]
Visualizing the Workflows
To better illustrate the practical application of these methods, the following diagrams outline the experimental workflows for a representative example from each category.
Caption: Workflow for Chemoenzymatic Dynamic Kinetic Resolution of Mandelic Acid.
Caption: One-Pot Organocatalyzed Asymmetric Synthesis of (R)-Methyl Mandelate.
Experimental Protocols
Chemoenzymatic Dynamic Kinetic Resolution of Racemic Mandelic Acid[1][3]
Materials:
-
Racemic mandelic acid
-
Mandelate racemase
-
(1R,2R)-Diphenylethylenediamine ((1R,2R)-DPEN) as the chiral resolving agent
-
HEPES buffer (50 mM, pH 7.5) containing MgCl₂ (3.3 mM)
Procedure:
-
A solution of racemic mandelic acid (200 mM) and (1R,2R)-DPEN (75 mM) is prepared in the HEPES buffer.
-
Mandelate racemase extract (10 U/mL) is added to the solution.
-
The reaction mixture is stirred at room temperature (22-23 °C).
-
The diastereomeric salt of (R)-mandelic acid with (1R,2R)-DPEN selectively crystallizes out of the solution.
-
The crystalline product is harvested by filtration.
-
The enantiomeric excess of the product is determined by HPLC analysis.
-
In a preparative scale experiment, the reaction was run in a fed-batch mode for 96 hours, yielding the (R)-mandelic acid salt with an e.e. of 94.9% and an overall yield of 60.3%.[1]
Organocatalyzed Asymmetric Synthesis of (R)-Methyl Mandelate[4][5]
Materials:
-
Benzaldehyde
-
Phenylsulfonyl acetonitrile
-
epi-quinine-derived urea (eQNU) organocatalyst
-
Cumyl hydroperoxide (CHP)
-
Toluene, Dioxane, Water
-
Methanol
-
p-Toluenesulfonic acid
Procedure (One-Pot):
-
Knoevenagel Condensation: To a solution of phenylsulfonyl acetonitrile (0.1 mmol) and the eQNU catalyst (0.01 mmol) in anhydrous toluene, benzaldehyde (0.11 mmol) is added.
-
Asymmetric Epoxidation: The reaction mixture is diluted with toluene and cooled to -20 °C. CHP (0.11 mmol) is then added.
-
Domino Ring-Opening Hydrolysis (DROH): After the epoxidation is complete, the toluene is evaporated. Dioxane and water are added, and the mixture is stirred at 50 °C.
-
Extraction: The crude mandelic acid is extracted from the reaction mixture.
-
Esterification: The crude mandelic acid is dissolved in methanol, and p-toluenesulfonic acid (10 mol%) is added. The mixture is stirred at 60 °C to afford (R)-methyl mandelate.
-
This one-pot process, starting from benzaldehyde, yields the corresponding (R)-methyl mandelate in 74% overall yield and 88% e.e.[5]
Conclusion
Both kinetic resolution and asymmetric synthesis offer effective pathways to enantiopure mandelic acid, each with distinct advantages.
-
Kinetic resolution , particularly in its dynamic form (DKR), is a powerful technique for resolving racemic mixtures, capable of exceeding the 50% yield barrier of classical resolution. It is especially advantageous when the racemic starting material is inexpensive and readily available.
-
Asymmetric synthesis provides a more direct route to a single enantiomer, often with high yields and excellent enantioselectivity from the outset. The development of organocatalytic and biocatalytic methods has made this approach increasingly attractive from both an economic and environmental perspective.
The optimal choice of method will ultimately be dictated by the specific requirements of the synthesis, including the scale, cost considerations, and the desired level of enantiopurity. For large-scale industrial production, the high conversion and enantioselectivity of asymmetric biocatalysis or the high theoretical yields of DKR are particularly compelling. For laboratory-scale synthesis, the operational simplicity and mild conditions of organocatalyzed reactions can be highly advantageous.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]
- 4. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]
Mandelic Acid Accelerates Epidermal Turnover: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo studies on epidermal turnover rates with mandelic acid, presenting supporting experimental data and detailed protocols for key experiments.
Comparative Analysis of Epidermal Turnover Rates
Mandelic acid has been demonstrated to effectively increase the rate of epidermal turnover. In vivo studies have compared its performance against other alpha-hydroxy acids (AHAs) and alternative formulations, showing varying degrees of efficacy in promoting skin exfoliation and renewal.
A key method for evaluating the rate of skin exfoliation involves inducing artificial pigmentation with dihydroxyacetone (DHA) and measuring the time it takes for the skin to return to its baseline color, a value referred to as "recovery time" (RT). A shorter RT indicates a faster epidermal turnover rate.
One comparative in vivo study evaluated the exfoliating effects of 10% mandelic acid, 10% glycolic acid, and a 10% grape juice acid mixture.[1] The results indicated that glycolic acid induced the fastest skin exfoliation, followed by mandelic acid, with both showing a significant improvement over the grape juice acid mixture and untreated control sites.[1]
Another study investigated a novel ion-pairing complex of mandelic acid and carnitine (M_C complex) and compared its exfoliating efficacy to mandelic acid alone and to the polyhydroxy acid (PHA) gluconolactone.[2] The M_C complex demonstrated significantly higher exfoliation efficacy than mandelic acid alone at the same concentrations at pH 4.5.[2]
| Treatment Agent | Concentration | Alternative/Control | Primary Outcome Measure | Result | Citation |
| Mandelic Acid | 10% | Glycolic Acid (10%), Grape Juice Acid Mixture (10%), Untreated Control | Recovery Time (RT) in days after DHA-induced pigmentation | Slower than Glycolic Acid but faster than Grape Juice Acid Mixture and Control. | [1] |
| Mandelic Acid | 3% (at pH 4.5) | Mandelic Acid/Carnitine Complex (3%), PHA (10% at pH 4) | Exfoliation Efficacy (relative to 10% PHA) | Exfoliation efficacy of less than 40% compared to PHA. | [2] |
| Mandelic Acid/Carnitine Complex | 3% (at pH 4.5) | Mandelic Acid (3%), PHA (10% at pH 4) | Exfoliation Efficacy (relative to 10% PHA) | Approximately 93% of the exfoliation efficacy of 10% PHA. | [2] |
Experimental Protocols
DHA-Induced Skin Pigmentation and Reflectance Spectrophotometry
This non-invasive in vivo method is used to evaluate the rate of skin exfoliation.
Protocol:
-
Baseline Measurement: The baseline skin color of the test sites (e.g., on the ventral forearm) is measured using a reflectance spectrophotometer to determine the initial Melanin Index (M.I.).[1]
-
DHA Application: A 5% dihydroxyacetone (DHA) formulation is applied to the demarcated skin sites. The sites are then kept under occlusive conditions for one hour, once daily for two consecutive days.[1]
-
Pigmentation Measurement: After DHA application, the M.I. is measured periodically (e.g., daily or every other day) using the reflectance spectrophotometer.[1]
-
Exfoliating Agent Application: The exfoliating agents (e.g., mandelic acid, glycolic acid) are applied to the pigmented areas according to the study design (e.g., once daily).
-
Data Analysis: The M.I. values are plotted against time. The "recovery time" (RT) is determined as the time (in days) required for the M.I. to return to the baseline value. A shorter RT indicates a faster rate of skin exfoliation.[1]
In Vivo Evaluation of Skin Erythema
This method assesses the skin irritation potential of the exfoliating agents.
Protocol:
-
Agent Application: The exfoliating agents at various concentrations are applied to defined skin sites.
-
Erythema Measurement: Skin erythema is measured at specified time points after application using a reflectance spectrophotometer, which quantifies the erythema index.
-
Data Analysis: The erythema index values are used to compare the irritant potential of the different agents.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the workflow for the in vivo assessment of epidermal turnover using the DHA-induced pigmentation method.
Caption: Workflow for in vivo epidermal turnover assessment.
Signaling Pathways in Epidermal Turnover
Mandelic acid, as an alpha-hydroxy acid, primarily exerts its effect by disrupting the cohesion of corneocytes in the stratum corneum, leading to their desquamation and a subsequent increase in the rate of epidermal cell renewal. While the precise intracellular signaling cascade initiated by mandelic acid in vivo is not fully elucidated, the following diagram illustrates the general signaling pathways involved in keratinocyte proliferation and differentiation, which are ultimately stimulated by the exfoliation process.
Caption: Mandelic acid's effect on epidermal turnover pathways.
References
A Comparative Analysis of Mandelic and Salicylic Acids for the Treatment of Acne Vulgaris
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two prominent hydroxy acids in the dermatological armamentarium against acne vulgaris: mandelic acid, an alpha-hydroxy acid (AHA), and salicylic acid, a beta-hydroxy acid (BHA). Both agents are recognized for their efficacy in managing acne, yet they possess distinct chemical properties and mechanisms of action that influence their clinical application and suitability for different acne presentations and skin types. This document synthesizes experimental data on their performance, details the methodologies of key comparative studies, and visualizes their molecular pathways and experimental workflows to aid in research and development.
Comparative Efficacy and Safety: A Quantitative Overview
Clinical studies have demonstrated that both mandelic acid and salicylic acid are effective in the treatment of mild to moderate acne vulgaris. However, their efficacy can vary depending on the type of acne lesions. A key study by Dayal et al. (2019) provides a direct comparison of the two acids in a chemical peel format.[1]
| Performance Metric | 45% Mandelic Acid Peel | 30% Salicylic Acid Peel | Study Reference |
| Efficacy in Inflammatory Acne (papules, pustules) | Superior Efficacy | Effective | Dayal et al., 2019[1] |
| Efficacy in Non-Inflammatory Acne (comedones) | Effective | Superior Efficacy | Dayal et al., 2019[1] |
| Overall Improvement in Michaelsson Acne Score (MAS) | No Significant Difference | No Significant Difference | Dayal et al., 2019[1] |
| Adverse Effects (Erythema, burning, scaling) | Fewer and Milder | More Frequent and Pronounced | Dayal et al., 2019[1] |
Another study by Sarkar et al. (2019) evaluated a combination peel of 20% salicylic acid and 10% mandelic acid, which showed significant improvement in inflammatory acne lesions compared to other peeling agents.[2] This suggests a potential synergistic effect when these two acids are formulated together.
Mechanisms of Action: A Molecular Perspective
While both acids are effective exfoliants, their primary mechanisms of action in treating acne differ due to their molecular structures.
Mandelic Acid , as an AHA, is a larger molecule than many other AHAs, leading to slower and more even penetration into the skin, which contributes to its lower irritation potential.[3][4] Its therapeutic effects in acne are attributed to several properties:
-
Keratolytic Effect : It dissolves the bonds between dead skin cells on the surface, promoting exfoliation and preventing pore blockage.[3][5]
-
Antibacterial Properties : It has been shown to have direct antibacterial effects against Cutibacterium acnes (C. acnes), the primary bacterium implicated in acne pathogenesis.[5][6]
-
Anti-inflammatory Action : It helps to reduce the inflammation associated with acne lesions.[6]
-
Sebum Regulation : Some studies suggest it can help in regulating sebum production.[7]
Salicylic Acid , being a BHA, is oil-soluble, which allows it to penetrate deeper into the pores to exert its effects.[4] Its well-established mechanisms include:
-
Keratolytic and Comedolytic Effects : It effectively exfoliates the skin surface and penetrates into the pores to break down dead skin cells and sebum, thereby resolving and preventing comedones.[8][9]
-
Anti-inflammatory Properties : Salicylic acid is known to reduce inflammation by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[10]
-
Sebum Regulation : It can help to control excess sebum production.[9][11]
Signaling Pathways in Acne Pathogenesis and Treatment
The inflammatory cascade in acne is complex, often initiated by C. acnes. The bacterium can activate Toll-like receptors (TLRs) on immune cells, leading to the activation of downstream signaling pathways such as Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which in turn upregulate the production of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α.
Mandelic Acid's Impact on Acne Pathogenesis
While the precise signaling pathways modulated by mandelic acid are not as extensively detailed in the literature as those for salicylic acid, its known anti-inflammatory and antibacterial effects suggest an interruption of the inflammatory cascade initiated by C. acnes.
Caption: General mechanism of action of Mandelic Acid in acne treatment.
Salicylic Acid's Molecular Targets in Acne Treatment
Salicylic acid has been shown to directly interfere with key signaling pathways involved in both inflammation and sebum production.
Caption: Salicylic Acid's inhibitory effects on lipogenesis and inflammation pathways.
Experimental Protocols: A Guide for Replication and Development
The following outlines the methodology of a key comparative clinical trial to provide a framework for future research.
Study Design from Dayal et al., 2019: A Comparative Study of 45% Mandelic Acid versus 30% Salicylic Acid Peels in Mild-to-Moderate Acne Vulgaris [1]
-
Objective : To compare the therapeutic efficacy and safety of 45% mandelic acid peels with 30% salicylic acid peels in Indian patients with mild-to-moderate facial acne vulgaris.
-
Study Population : 50 patients with mild-to-moderate acne vulgaris were randomly assigned to two groups of 25 each.
-
Intervention :
-
Group A : Treated with 30% salicylic acid peels.
-
Group B : Treated with 45% mandelic acid peels.
-
Peels were applied at 2-week intervals for a total of six sessions. The total duration of the study was 12 weeks.
-
-
Pre-Peel Preparation : The patients' faces were cleansed with soap and water, followed by degreasing with acetone. Sensitive areas were protected with petrolatum.
-
Peel Application : The peeling agent was applied to the face and left on for a specific duration (typically 3-5 minutes, or until a uniform white frost appeared for salicylic acid). The peel was then neutralized (if required) and the face was cleansed.
-
Post-Peel Care : Patients were instructed to use a broad-spectrum sunscreen and a moisturizer.
-
Efficacy Assessment : The efficacy was evaluated using the Michaelsson Acne Score (MAS) and clinical photography at baseline and at each follow-up visit.
-
Safety Assessment : Adverse effects such as erythema, burning, scaling, and post-inflammatory hyperpigmentation were recorded at each visit.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial of topical acne treatments.
Caption: A generalized workflow for a comparative acne treatment clinical trial.
Conclusion
Both mandelic acid and salicylic acid are valuable assets in the management of acne vulgaris, each with a distinct profile. Salicylic acid demonstrates superior efficacy for non-inflammatory, comedonal acne due to its lipophilicity and ability to penetrate deep into the pores.[1] Mandelic acid, with its larger molecular size and antibacterial properties, appears to have an advantage in treating inflammatory acne with a more favorable safety profile, making it particularly suitable for individuals with sensitive skin.[1][4][12] The choice between these two acids, or their potential combination, should be guided by the patient's predominant acne type, skin sensitivity, and treatment goals. Further research into the specific molecular pathways of mandelic acid will provide a more complete understanding of its anti-acne effects and may unveil new opportunities for targeted acne therapies.
References
- 1. Salicylic acid treats acne vulgaris by suppressing AMPK/SREBP1 pathway in sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inflammation and Extracellular Matrix Degradation Mediated by Activated Transcription Factors Nuclear Factor-κB and Activator Protein-1 in Inflammatory Acne Lesions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mandelic Acid: Benefits, Uses, Vs. Glycolic Acid, and Precautions [healthline.com]
- 7. almondclear.com [almondclear.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Assessing Salicylic Acid for Acne [uspharmacist.com]
- 10. Emerging Formulations and Clinical Applications of Topical Salicylic Acid in Acne management – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. What is the mechanism of Salicylic acid? [synapse.patsnap.com]
- 12. vivantskincare.eu [vivantskincare.eu]
Verifying the Purity of Synthesized Mandelic Acid Using Melting Point Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comparative analysis of mandelic acid purity assessment using the fundamental technique of melting point determination. We will explore the theoretical basis, present a detailed experimental protocol, and compare expected results for pure and impure samples.
The melting point of a pure crystalline solid is a characteristic physical property. For a pure compound, the melting point is typically a sharp, well-defined temperature range of 1-2°C. However, the presence of impurities disrupts the crystal lattice structure, leading to a depression of the melting point and a broadening of the melting range.[1] This phenomenon, known as melting point depression, is a reliable indicator of sample purity.
Comparison of Mandelic Acid Isomers' Melting Points
Mandelic acid exists as a racemic mixture (DL-mandelic acid) and as two separate enantiomers, (R)- and (S)-mandelic acid. Each of these forms has a distinct and known melting point. The accurate determination of the melting point of a synthesized batch is a primary method to verify its identity and purity.
| Compound | Literature Melting Point (°C) | Expected Melting Point for Impure Sample (°C) |
| DL-Mandelic Acid (Racemic) | 119 - 121[2][3] | Lowered and broadened, e.g., 115 - 119 |
| (R)-(-)-Mandelic Acid | 131 - 134[4] | Lowered and broadened, e.g., 127 - 132 |
| (S)-(+)-Mandelic Acid | 131 - 134[5][6] | Lowered and broadened, e.g., 127 - 132 |
Table 1: Comparison of literature melting points for different forms of mandelic acid against a hypothetical, impure synthesized sample. A lower and broader melting range is indicative of the presence of impurities.
Experimental Protocol: Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a synthesized mandelic acid sample using a capillary melting point apparatus.
Materials:
-
Synthesized mandelic acid sample
-
Reference standard of pure mandelic acid (of the same form intended to be synthesized)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the synthesized mandelic acid sample is completely dry.
-
Place a small amount of the sample onto a clean, dry watch glass.
-
Using a spatula, crush the sample into a fine powder. If necessary, use a mortar and pestle to grind the crystals.
-
-
Loading the Capillary Tube:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of the sample (approximately 2-3 mm in height) enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the sample tightly into the sealed end.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 10-15°C per minute for a rapid initial heating.
-
Observe the sample. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Mixed Melting Point Determination (for confirmation):
-
Create an intimate mixture of approximately equal parts of the synthesized mandelic acid and the corresponding pure reference standard.
-
Load this mixture into a new capillary tube.
-
Determine the melting point of the mixture using the same procedure as above. If the synthesized sample is pure, the melting point of the mixture will be sharp and identical to that of the pure standard. If the sample is impure, the mixture's melting point will be depressed and broadened.
-
Workflow for Purity Verification
The following diagram illustrates the logical workflow for verifying the purity of synthesized mandelic acid.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. DL-Mandelic acid | 90-64-2 [chemicalbook.com]
- 3. DL-扁桃酸 for synthesis | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 611-71-2 CAS | R (-) MANDELIC ACID | Acids-Organic | Article No. 4497B [lobachemie.com]
- 5. (S)-(+)-Mandelic acid ReagentPlus , = 99 17199-29-0 [sigmaaldrich.com]
- 6. (S)-(+)-Mandelic acid | 17199-29-0 [chemicalbook.com]
Mandelic Acid vs. Lactic Acid: A Head-to-Head Comparison for Skin Exfoliation
A detailed analysis of two alpha-hydroxy acids, mandelic acid and lactic acid, reveals distinct efficacy and safety profiles in their application for skin exfoliation. This guide provides a comprehensive comparison based on available clinical data, experimental protocols, and an examination of their underlying mechanisms of action.
This report synthesizes findings from head-to-head clinical trials to offer an objective comparison for researchers, scientists, and drug development professionals. The data presented herein focuses on the application of these alpha-hydroxy acids (AHAs) in chemical peels for treating hyperpigmentation, with a close look at their performance and side-effect profiles.
Data Presentation: Comparative Efficacy and Safety
The following table summarizes the key quantitative data from a prospective, comparative study evaluating 30% mandelic acid and 30% lactic acid peels for the treatment of periorbital melanosis (POM), a form of hyperpigmentation around the eyes.[1]
| Parameter | 30% Mandelic Acid Peel | 30% Lactic Acid Peel | p-value |
| Efficacy | |||
| >30% Improvement (VAS) | 10% of patients | 50% of patients | 0.001 |
| Patient Satisfaction | 83.9% satisfied | 100% satisfied | 0.011 |
| Side Effects | |||
| Irritation | More frequent | Less frequent | - |
| Exfoliation | Less common | More common | - |
VAS: Visual Analog Scale, a subjective measurement of pigmentation intensity.
Experimental Protocols
The data presented above is derived from a prospective, comparative clinical trial with the following methodology[1]:
Study Design: A prospective, comparative study was conducted over 18 months with 70 patients diagnosed with periorbital melanosis.
Participant Allocation: Patients were randomly assigned to one of two treatment groups: 30% mandelic acid peel (n=35) or 30% lactic acid peel (n=35).
Inclusion Criteria:
-
Patients clinically diagnosed with periorbital melanosis.
-
Age between 16 and 25 years.
Exclusion Criteria:
-
History of keloids or hypertrophic scarring.
-
Active infection or inflammation in the treatment area.
-
Pregnancy or lactation.
-
Use of topical retinoids or other exfoliating agents within the preceding two weeks.
Treatment Protocol:
-
Cleansing: The periorbital area was cleansed to remove any oils or makeup.
-
Application: The assigned peeling agent (30% mandelic acid or 30% lactic acid) was applied to the treatment area.
-
Neutralization: The peel was neutralized after a predetermined time or upon reaching the desired clinical endpoint (e.g., mild erythema).
-
Post-Peel Care: Patients were instructed to use a broad-spectrum sunscreen and a gentle moisturizer.
Treatment Schedule: Patients received three treatment sessions at two-week intervals (weeks 0, 2, and 4).
Assessment Methods:
-
Periorbital Melanosis (POM) Grading: The severity of hyperpigmentation was assessed at baseline and at the final visit at week 6 using a standardized grading scale.
-
Visual Analog Scale (VAS): Patients rated the intensity of their pigmentation on a scale from 0 to 10.
-
Patient Satisfaction Score: Patients rated their overall satisfaction with the treatment outcome.
-
Adverse Events: The occurrence of any side effects, such as erythema, swelling, irritation, and exfoliation, was recorded at each visit.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
The primary mechanism of action for both mandelic and lactic acid involves the chelation of calcium ions in the epidermis. This reduction in calcium availability disrupts the function of calcium-dependent cell adhesion molecules, such as cadherins in desmosomes, leading to a decrease in corneocyte cohesion and subsequent exfoliation.
References
A Comparative Guide to Nitrilase Enzymes for Mandelonitrile Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective hydrolysis of mandelonitrile to produce optically pure mandelic acid and its derivatives is a critical step in the synthesis of numerous pharmaceuticals. Nitrilase enzymes offer a green and highly selective alternative to traditional chemical methods. This guide provides a comparative analysis of different nitrilase enzymes, supported by experimental data, to aid in the selection of the most suitable biocatalyst for specific research and development needs.
Data Presentation: A Comparative Analysis of Nitrilase Performance
The following table summarizes the key performance indicators of various nitrilase enzymes in the hydrolysis of (R,S)-mandelonitrile. This data has been compiled from multiple studies to provide a comprehensive overview for easy comparison.
| Enzyme Source | Specific Activity (U/mg) | Enantioselectivity (e.e.%) | Predominant Enantiomer | Optimal pH | Optimal Temperature (°C) | Byproduct Formation (Amide %) | Reference |
| Pseudomonas fluorescens EBC191 (Wild-Type) | 33 | Low | (R)-mandelic acid | ~7.0-8.0 | ~30-50 | ~17% | [1][2] |
| Pseudomonas fluorescens EBC191 (Trp188Lys mutant) | Not specified | Not specified | Not specified | Not specified | Not specified | 94% | [1] |
| Burkholderia cenocepacia J2315 | 27.79 | 98.4% | (R)-mandelic acid | Not specified | Not specified | Not specified | [3] |
| Cupriavidus necator | Not specified | High | (R)-mandelic acid | 6.5-9.0 | 50 | Not specified | [3] |
| Pseudomonas putida | 0.3327 | 99.98% | (R)-mandelic acid | 7.0 | 30 | Not specified | [4] |
| Microbacterium paraoxydans | 0.50 | 99.89% | (R)-mandelic acid | 7.0 | 30 | Not specified | [4] |
| Microbacterium liquefaciens | 0.42 | 93.81% | (R)-mandelic acid | 7.0 | 30 | Not specified | [4] |
| Alcaligenes faecalis ZJUTB10 (Engineered) | Not specified | 99% | (R)-mandelic acid | Not specified | Not specified | Not specified | [5] |
| Alcaligenes faecalis ATCC 8750 | Not specified | High | (R)-mandelic acid | 8.5 | 30 | Not specified | [6] |
Note: The specific activity and other parameters can vary based on the assay conditions, purity of the enzyme, and whether whole cells or purified enzymes are used.
Experimental Protocols
The following protocols outline the general methodologies for key experiments in benchmarking nitrilase enzymes for mandelonitrile hydrolysis.
1. Enzyme Activity Assay
This protocol is designed to determine the specific activity of a nitrilase enzyme.
-
Reaction Mixture:
-
100 µmol of Tris-HCl buffer (pH 8.5)
-
7.8 µmol of (R,S)-mandelonitrile
-
Appropriate amount of purified enzyme or whole cells
-
Total volume: 1 ml
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding 0.2 ml of 80% acetic acid.[6]
-
Analyze the amount of mandelic acid produced using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
-
-
Calculation of Specific Activity: One unit (U) of nitrilase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of mandelic acid per minute under the specified conditions. The specific activity is expressed as U per milligram of protein (U/mg).
2. Enantioselectivity Determination
This protocol is used to determine the enantiomeric excess (e.e.%) of the mandelic acid produced.
-
Sample Preparation: The reaction is carried out as described in the enzyme activity assay. The resulting mandelic acid is extracted and prepared for chiral analysis.
-
Analytical Method:
-
Chiral HPLC: Use a chiral column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., hexane-isopropyl alcohol-trifluoroacetic acid, 90:10:0.2).[4]
-
The retention times for the (R) and (S) enantiomers of mandelic acid are determined using standards.
-
-
Calculation of Enantiomeric Excess (e.e.%):
-
e.e.% = [ |(R) - (S)| / |(R) + (S)| ] x 100
-
Where (R) and (S) are the concentrations of the R- and S-enantiomers, respectively.
-
3. Screening of Microorganisms for Nitrilase Activity
This protocol is a high-throughput method to screen for new microorganisms with nitrilase activity.
-
Principle: The hydrolysis of mandelonitrile produces mandelic acid, leading to a decrease in pH. A pH indicator dye is used to visualize this change.
-
Procedure:
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the benchmarking of nitrilase enzymes.
References
- 1. Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crdd.osdd.net [crdd.osdd.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Mandelic Acid
Disclaimer: The following information pertains to Mandelic Acid. It is presumed that "Menasylic acid" was a typographical error. It is crucial to always consult the specific Safety Data Sheet (SDS) for the particular formulation of Mandelic Acid being used, as hazards and handling requirements can vary.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals, working with Mandelic Acid.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling Mandelic Acid, primarily in its solid (powder) form and when preparing solutions.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powder | Safety glasses with side-shields or chemical safety goggles.[1][2] A face shield may be required for larger quantities.[3] | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4] Inspect gloves for integrity before use.[3] | Lab coat or long-sleeved clothing.[1] Chemical-resistant apron for larger quantities.[1] | For fine dusts or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.[1][3] |
| Handling Solutions | Chemical safety goggles.[3] A face shield is recommended when handling larger volumes or more concentrated solutions. | Chemical-resistant gloves. The choice of glove material should be based on the solvent used. Nitrile gloves are a common choice for aqueous solutions.[4] | Lab coat and, if there is a splash risk, a chemical-resistant apron. | Not generally required if working in a well-ventilated area or a fume hood. If vapors or mists are generated, a respirator may be necessary. |
II. Step-by-Step Handling Procedures
Adherence to standardized procedures is critical for minimizing risk. The following workflow outlines the key steps for the safe handling of Mandelic Acid in a laboratory setting.
III. Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
A. Spills
For small spills of solid Mandelic Acid, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including respiratory protection if dust is present.[3]
-
Containment: Prevent the spread of the dust.[8]
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust.[1][3]
-
Decontamination: Clean the spill area with soap and water.[9]
For larger spills, or spills of Mandelic Acid solutions:
-
Evacuate and Secure: Evacuate the area and restrict access.
-
Ventilate: If safe to do so, increase ventilation by opening a fume hood sash.
-
Containment: For liquid spills, create a dike around the spill using an absorbent material like vermiculite or sand.[8][10]
-
Neutralization (for acidic solutions): If the solution is acidic, it can be neutralized with a mild base such as sodium bicarbonate.[8][10] Use pH paper to confirm neutralization.[8][10]
-
Absorption: Absorb the neutralized liquid with an inert material.
-
Collection: Scoop the absorbed material into a labeled container for disposal.[9]
-
Decontamination: Decontaminate the area with soap and water.
B. First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2] If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
IV. Disposal Plan
All waste materials containing Mandelic Acid must be handled and disposed of in accordance with local, state, and federal regulations.[3]
-
Solid Waste: Unused or contaminated solid Mandelic Acid should be placed in a clearly labeled, sealed container.
-
Liquid Waste: Solutions of Mandelic Acid should be collected in a labeled, sealed waste container. Depending on the concentration and other components in the solution, it may require neutralization before disposal. Do not pour Mandelic Acid solutions down the drain unless authorized by your institution's environmental health and safety department.
-
Contaminated Materials: Used PPE, spill cleanup materials, and empty containers should be considered contaminated. Dispose of these materials as hazardous waste. Puncture empty containers to prevent reuse.[3]
V. Quantitative Data
The following table summarizes key quantitative data for Mandelic Acid. It is important to note that occupational exposure limits have not been established by major regulatory bodies.[1][2][11]
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | |
| Melting Point | 118 - 122 °C | [2] |
| pH | 2.3 (10 g/L solution) | |
| Vapor Pressure | <0.1 mbar @ 20 °C | [2] |
| Occupational Exposure Limits (OELs) | Not established | [1][2][11] |
VI. Storage
Proper storage is essential for maintaining the stability of Mandelic Acid and preventing accidents.
-
Containers: Store in tightly closed, original containers.[1] Mandelic acid is light-sensitive, so use light-resistant containers.[1][3]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, strong bases, strong acids, and reducing agents.[1]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
